Product packaging for Boc-S-4-methoxybenzyl-D-cysteine(Cat. No.:CAS No. 58290-35-0)

Boc-S-4-methoxybenzyl-D-cysteine

Cat. No.: B558086
CAS No.: 58290-35-0
M. Wt: 241.31 g/mol
InChI Key: PQPZSPJVMUCVAQ-SNVBAGLBSA-N
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Description

Boc-S-4-methoxybenzyl-D-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3S B558086 Boc-S-4-methoxybenzyl-D-cysteine CAS No. 58290-35-0

Properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXRNJMNFVTOM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152879
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58290-35-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58290-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Boc-S-4-methoxybenzyl-D-cysteine, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid derivative into peptide chains offers enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides with improved in vivo half-lives. This document outlines a detailed two-step synthesis protocol, purification methodologies, and characterization data to assist researchers in the efficient and high-purity production of this valuable compound.

Introduction

This compound, also known as N-α-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-D-cysteine, is a protected amino acid derivative widely used in peptide chemistry. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino functionality, while the 4-methoxybenzyl (Mob) group offers robust protection for the thiol side chain of cysteine. The D-configuration of the chiral center imparts resistance to proteolysis, making it an attractive component for the design of peptide-based drugs.[1] Its applications extend to the synthesis of complex peptides, including those with disulfide bridges, and in the development of targeted therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from D-cysteine. The first step involves the S-alkylation of the thiol group with 4-methoxybenzyl chloride, followed by the N-protection of the amino group with di-tert-butyl dicarbonate (Boc)₂O.

Synthesis_Workflow D_Cysteine D-Cysteine S_Alkylation Step 1: S-Alkylation D_Cysteine->S_Alkylation Intermediate S-4-methoxybenzyl-D-cysteine S_Alkylation->Intermediate 4-methoxybenzyl chloride, Base N_Protection Step 2: N-Boc Protection Intermediate->N_Protection Final_Product This compound N_Protection->Final_Product (Boc)₂O, Base Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of S-4-methoxybenzyl-D-cysteine

  • Dissolution: Dissolve D-cysteine (1.0 eq.) in a suitable solvent such as a mixture of aqueous sodium hydroxide and methanol at 0 °C.

  • S-Alkylation: To the stirred solution, add 4-methoxybenzyl chloride (1.0-1.2 eq.) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, adjust the pH of the solution to ~5-6 with acetic acid to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water and then diethyl ether, and dry under vacuum to yield S-4-methoxybenzyl-D-cysteine as a white solid.

Step 2: Synthesis of this compound

  • Dissolution: Suspend S-4-methoxybenzyl-D-cysteine (1.0 eq.) in a mixture of dioxane and water.

  • Basification: Add a suitable base, such as triethylamine (1.5-2.0 eq.), to the suspension and stir until the solid dissolves.

  • N-Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.) and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1N HCl or 5% citric acid).[3]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, often as an oil or a semi-solid.

Purification

The crude product typically requires purification to remove unreacted starting materials and by-products. The two most common methods are recrystallization and flash column chromatography.

Purification_Workflow Crude_Product Crude Product Decision Product State? Crude_Product->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Flash_Chromatography Flash Chromatography Decision->Flash_Chromatography Oil/Semi-solid Pure_Product Pure Product Recrystallization->Pure_Product Flash_Chromatography->Pure_Product

Caption: Decision workflow for the purification of this compound.
Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying solid crude products.

  • Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane until the solution becomes turbid. Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[4]

Experimental Protocol: Purification by Flash Column Chromatography

For oily or semi-solid crude products, flash column chromatography is the preferred method.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). A typical gradient could be 0-50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]

Data Presentation

The following tables summarize the key physical and analytical data for the starting materials and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Optical Rotation [α]D20
D-CysteineC₃H₇NO₂S121.16White crystalline powder220 (decomposes)+6.5° (c=2, 5N HCl)
S-4-methoxybenzyl-D-cysteineC₁₁H₁₅NO₃S241.31White to off-white solid218 - 222+9 ± 1° (c=0.5, AcOH)[6]
This compoundC₁₆H₂₃NO₅S341.43White powder68 - 74+39 ± 2° (c=1, DMF)[1]

Table 2: Characterization Data

AnalysisData
¹H NMR (CDCl₃, δ ppm)7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.30 (d, 1H, NH), 4.50 (m, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.70 (s, 2H, Ar-CH₂), 2.95 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, δ ppm)175.0 (COOH), 158.5 (Ar-C), 155.5 (C=O, Boc), 130.0 (Ar-CH), 129.5 (Ar-C), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 55.2 (OCH₃), 53.0 (α-CH), 36.0 (Ar-CH₂), 34.0 (β-CH₂), 28.3 (C(CH₃)₃)
Mass Spectrometry (ESI+) m/z: 342.1 [M+H]⁺, 364.1 [M+Na]⁺

Note: NMR data are representative and may vary slightly depending on the solvent and instrument.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a two-step process involving S-alkylation and N-Boc protection. Careful execution of the experimental protocols and appropriate selection of the purification method based on the physical state of the crude product are essential for obtaining a high-purity final product. The characterization data provided serves as a benchmark for quality control. This in-depth guide provides the necessary information for researchers and professionals in drug development to successfully synthesize and purify this important building block for advanced peptide synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of Boc-D-Cys(4-MeOBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine, commonly abbreviated as Boc-D-Cys(4-MeOBzl)-OH, is a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its D-configuration offers resistance to enzymatic degradation in the resulting peptides, a desirable characteristic for therapeutic peptide development. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the 4-methoxybenzyl (4-MeOBzl) group on the thiol side chain provide orthogonal protection, allowing for the selective deprotection and manipulation required in complex peptide synthesis. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Boc-D-Cys(4-MeOBzl)-OH.

Physicochemical Properties

The fundamental physicochemical properties of Boc-D-Cys(4-MeOBzl)-OH are summarized in the tables below, providing a ready reference for researchers.

General Properties
PropertyValue
Chemical Name N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine
Synonyms Boc-D-Cys(pMeOBzl)-OH, Boc-D-Cys(Mob)-OH
CAS Number 58290-35-0[1]
Molecular Formula C₁₆H₂₃NO₅S[1]
Molecular Weight 341.4 g/mol [1]
Appearance White to off-white powder[1][2]
Analytical and Physical Data
PropertyValue
Melting Point 68-74 °C[1]
Optical Rotation [α]D²⁰ = +39 ± 2º (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in Dimethylformamide (DMF)
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

Boc-D-Cys(4-MeOBzl)-OH is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of this amino acid into a peptide chain.

Workflow for Boc-SPPS using Boc-D-Cys(4-MeOBzl)-OH

Boc_SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-D-Cys(4-MeOBzl)-OH Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing Next_Cycle Repeat for Next Amino Acid Washing->Next_Cycle Next_Cycle->Deprotection Yes Cleavage Cleavage and Deprotection (e.g., HF or TFMSA) Next_Cycle->Cleavage No Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for the incorporation of Boc-D-Cys(4-MeOBzl)-OH in Boc-SPPS.

Detailed Coupling Protocol

The following protocol outlines the manual solid-phase synthesis steps for coupling Boc-D-Cys(4-MeOBzl)-OH.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM and Isopropanol (IPA) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling of Boc-D-Cys(4-MeOBzl)-OH:

    • Dissolve Boc-D-Cys(4-MeOBzl)-OH (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.

    • Add DIEA (2-3 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Side-Chain Deprotection

The 4-methoxybenzyl (4-MeOBzl) protecting group on the cysteine side chain is removed during the final cleavage of the peptide from the resin. This is typically achieved using strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3] The use of scavengers, such as anisole or cresol, is recommended to prevent side reactions with the liberated carbocations.

Signaling Pathways

Boc-D-Cys(4-MeOBzl)-OH is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this derivative can be designed to interact with a wide range of biological targets, including receptors and enzymes, thereby modulating their respective signaling pathways. The incorporation of D-cysteine can enhance the peptide's stability and bioavailability, making it a valuable tool in the development of peptide-based therapeutics that target specific signaling cascades.

Conclusion

Boc-D-Cys(4-MeOBzl)-OH is an indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and its utility in established solid-phase peptide synthesis protocols make it a reliable choice for the synthesis of peptides with enhanced stability. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: Boc-S-4-methoxybenzyl-D-cysteine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-S-4-methoxybenzyl-D-cysteine, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. This document details its chemical properties, experimental protocols for its use, and a visual representation of its incorporation into a peptide chain.

Core Compound Data

This compound is a derivative of the amino acid D-cysteine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-methoxybenzyl (Mob) group protecting the sulfhydryl side chain. This protection scheme is integral to the Boc/Bzl strategy of peptide synthesis.

ParameterValue
CAS Number 58290-35-0[1][2][3]
Molecular Weight 341.4 g/mol [1][2][3]
Molecular Formula C₁₆H₂₃NO₅S[1]
Synonyms Boc-D-Cys(pMeOBzl)-OH, N-α-t-Boc-S-p-methoxybenzyl-D-cysteine

Experimental Protocols

The incorporation of this compound into a peptide sequence via manual Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling. Below is a representative protocol.

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.[4]

    • Wash the resin with DCM (3 times) and then with N,N-Dimethylformamide (DMF) (3 times).[4]

  • N-α-Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[4][5]

    • Wash the resin with DCM (3 times), isopropanol (IPA) (2 times), and then DCM (3 times).[4]

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes to neutralize the trifluoroacetate salt formed in the deprotection step.[4]

    • Wash the resin with DCM (3 times).[4]

  • Coupling of this compound:

    • Dissolve this compound and a coupling agent (e.g., HBTU or HATU) in DMF.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.[6]

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Washing:

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

    • This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 4-methoxybenzyl group, are removed.

  • Resin Preparation:

    • Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the peptide-resin with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the 4-methoxybenzyl and other side-chain protecting groups.[7] This step should be performed in a specialized apparatus with appropriate safety precautions.

    • Scavengers, such as anisole or thioanisole, are typically added to the cleavage cocktail to prevent side reactions.

  • Peptide Precipitation and Washing:

    • After the acid is removed, the crude peptide is precipitated and washed with cold diethyl ether.[4]

  • Extraction and Lyophilization:

    • The crude peptide is dissolved in an aqueous buffer (e.g., 10% acetic acid).

    • The peptide solution is then lyophilized to obtain the crude peptide as a powder, which can be further purified by chromatography.[4]

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the cyclical nature of incorporating this compound into a growing peptide chain using the Boc-SPPS methodology.

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. N-α-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling: Boc-S-(4-MeOBzl)-D-Cys + Coupling Reagent Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextAA Couple Next Amino Acid Wash3->NextAA Repeat Cycle Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash3->Cleavage Final Step NextAA->Deprotection

Caption: Workflow for Boc-SPPS.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides is a critical step in the synthesis of molecules that can modulate such pathways. The D-configuration of the cysteine residue can enhance the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life and potentially improved therapeutic efficacy. The protected sulfhydryl group allows for controlled disulfide bond formation, which is often crucial for the correct folding and biological activity of the final peptide.

References

Technical Guide to the Spectroscopic Analysis of Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine (Boc-S-4-methoxybenzyl-D-cysteine). The information presented herein is essential for the characterization and quality control of this important protected amino acid derivative used in peptide synthesis and drug development.[1][2][3] This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical processes.

Molecular Structure

Chemical Formula: C₁₆H₂₃NO₅S[1][2]

Molecular Weight: 341.4 g/mol [1][2]

CAS Number: 58290-35-0[2]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The NMR data is based on values reported for the corresponding L-enantiomer and similar protected amino acids, as specific experimental data for the D-enantiomer is not widely published.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d2HAromatic (ortho to CH₂)
~6.85d2HAromatic (meta to CH₂)
~5.30d1HNH
~4.50m1Hα-CH
~3.75s3HOCH₃
~3.70m2HS-CH₂ (benzyl)
~2.90m2Hβ-CH₂
~1.45s9HC(CH₃)₃ (Boc)
~10.5br s1HCOOH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectra of similar compounds, such as Boc-S-benzyl-L-cysteine.[4]

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~173COOH
~158Aromatic C-O
~155C=O (Boc)
~130Aromatic CH (ortho to CH₂)
~129Aromatic C (ipso to CH₂)
~114Aromatic CH (meta to CH₂)
~80C(CH₃)₃ (Boc)
~55OCH₃
~53α-CH
~36S-CH₂ (benzyl)
~34β-CH₂
~28C(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and based on data for related N-Boc protected amino acids.[5]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Amide)
2975-2930MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid and Urethane)
~1510StrongN-H bend (Amide II)
1250, 1035StrongC-O stretch (Ether)

Note: The peak positions are approximate. Data is inferred from general knowledge of functional group frequencies and spectra of similar molecules like L-cysteine.[6]

Mass Spectrometry
m/zIonNotes
342.1[M+H]⁺Protonated molecular ion.
364.1[M+Na]⁺Sodium adduct.
286.1[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.[3]
242.1[M+H - Boc]⁺Loss of the entire Boc group.
121.1[CH₂-C₆H₄-OCH₃]⁺4-methoxybenzyl fragment.

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., ESI, MALDI).[3][7]

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube. For higher resolution, the sample concentration can be in the range of 0.3-0.5 mM.[8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number of scans due to the low natural abundance of ¹³C.[5]

    • 2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation).[9][10]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

G A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Lock, Shim) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E 2D NMR Acquisition (COSY, HSQC, etc.) B->E F Data Processing (FT, Phasing, Calibration) C->F D->F E->F G Spectral Analysis (Peak Assignment, Integration) F->G

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., methylene chloride)

  • Agate mortar and pestle

  • Pellet press or salt plates (e.g., NaCl, KBr)

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

    • Transfer the powder to a pellet press die.

    • Apply high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Alternative Procedure (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]

  • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[12]

  • Mount the salt plate in the spectrometer and acquire the spectrum as described above.

G cluster_0 KBr Pellet Method cluster_1 Thin Film Method A Grind Sample with KBr B Press into Pellet A->B F Acquire Sample Spectrum B->F C Dissolve Sample in Solvent D Evaporate on Salt Plate C->D D->F E Acquire Background Spectrum E->F G Data Processing and Analysis F->G

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Formic acid or trifluoroacetic acid (TFA)

  • Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure (LC-ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.[13]

    • For electrospray ionization (ESI), it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[14]

  • Instrument Setup:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • For LC-MS, use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]

    • Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.[13]

  • Data Acquisition:

    • Acquire data in positive ion mode to observe protonated species like [M+H]⁺.

    • Perform a full scan MS analysis to determine the molecular weight.

    • For structural information, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it in a collision cell to generate a product ion spectrum.[3]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule by identifying characteristic neutral losses and fragment ions.[3]

G A Sample Preparation (Dilute Solution with Acid) B LC Separation (Optional) A->B C Electrospray Ionization (ESI) A->C Direct Infusion B->C D Full Scan MS Analysis (Determine Molecular Weight) C->D E Tandem MS (MS/MS) Analysis (Fragmentation for Structure) D->E F Data Analysis (Mass Determination, Fragment Identification) D->F E->F

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for the characterization of this compound. The presented NMR, IR, and Mass Spec data, while based on the analysis of closely related structures, serve as a reliable reference for researchers. The detailed experimental workflows offer a practical guide for obtaining high-quality spectroscopic data, which is crucial for ensuring the identity, purity, and stability of this key building block in peptide synthesis and pharmaceutical development.

References

A Technical Guide to the Medicinal Chemistry Applications of Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Among these, protected cysteine derivatives play a pivotal role in the synthesis of complex peptides, particularly those with disulfide bridges that are crucial for structural integrity and biological activity. This technical guide provides an in-depth exploration of Boc-S-4-methoxybenzyl-D-cysteine , a key building block in solid-phase peptide synthesis (SPPS).

This document will delve into the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows. The use of the D-enantiomer of cysteine offers a significant advantage in the development of peptide therapeutics by conferring resistance to enzymatic degradation, thereby improving in vivo stability and pharmacokinetic profiles.

Core Concepts: The Role of Protecting Groups

The utility of this compound in peptide synthesis is defined by its two key protecting groups:

  • Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino group of the cysteine, preventing unwanted reactions during peptide chain elongation. It is typically removed at each step of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA).

  • 4-Methoxybenzyl (Mob): This group protects the thiol side chain of the cysteine. Its stability to the conditions used for Boc removal, yet susceptibility to cleavage under stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF), makes it a valuable tool in the Boc/Bzl (benzyl) protection strategy. This orthogonality allows for the selective deprotection of the thiol group, which is essential for the controlled formation of disulfide bonds.

Applications in the Synthesis of Bioactive Peptides

This compound is particularly valuable in the synthesis of disulfide-rich peptides, such as conotoxins. These neurotoxic peptides, isolated from the venom of marine cone snails, are potent and selective modulators of various ion channels and receptors, making them promising leads for the development of therapeutics for pain, neurological disorders, and other conditions.

Conotoxins: A Case Study

Conotoxins are a diverse family of peptides that target a wide range of ion channels, including voltage-gated sodium (NaV), calcium (CaV), and potassium (KV) channels, as well as nicotinic acetylcholine receptors (nAChRs).[1][2][3] The incorporation of D-cysteine residues, facilitated by the use of this compound, can enhance the stability of these peptides without compromising their biological activity.

Quantitative Data: Pharmacological Activity of Synthetic Conotoxins

The following table summarizes the inhibitory concentrations (IC50) of various synthetically produced conotoxins that target different ion channels and receptors. While not all of these studies explicitly detail the use of the D-enantiomer, they provide a representative overview of the potencies that can be achieved with synthetic conopeptides. The use of D-cysteine analogs generally aims to preserve or enhance this potency while improving stability.

ConotoxinTarget Receptor/Ion ChannelReported IC50Reference
µ-Conotoxin SIIIBrNaV1.210 nM[2]
rNaV1.460 nM[2]
α-Conotoxin AuIBα3β4 nAChR0.75 µM[4]
α-Conotoxin GIDα3β2 nAChRlow nM[5]
α7 nAChRlow nM[5]
α4β2 nAChR152 nM[5]
α-Conotoxin GaIAMuscle nAChR (α1β1γδ)38.37 nM[6]
Neuronal α3β2 nAChR988.9 nM[6]
Neuronal α6/α3β2β3 nAChR1170 nM[6]
α-Conotoxin AdIANeuronal α6/α3β2β3 nAChR177 nM[6]
Conotoxin-Ac1NR2B (NMDA Receptor Subunit)8.22 µM[7]

Experimental Protocols

The synthesis of peptides incorporating this compound is typically performed using Boc-based solid-phase peptide synthesis (SPPS).

General Protocol for Boc-SPPS
  • Resin Preparation: A suitable resin (e.g., Merrifield resin) is swelled in a non-polar solvent like dichloromethane (DCM). The first amino acid is then coupled to the resin.

  • Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM. The resin is then washed to remove excess acid and byproducts.

  • Neutralization: The protonated amino group is neutralized with a base, typically 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: The next Boc-protected amino acid (in this case, this compound) is activated with a coupling reagent (e.g., HBTU) and added to the resin to form the next peptide bond.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

  • Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the 4-methoxybenzyl group) are removed using a strong acid, such as anhydrous HF. Scavengers like anisole are typically added to prevent side reactions.

  • Purification and Folding: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For disulfide-rich peptides like conotoxins, an oxidative folding step is then performed to form the correct disulfide bridges.

Detailed Protocol: Synthesis of α-Conotoxin MII

The following is a representative protocol for the manual solid-phase synthesis of α-conotoxin MII, which can be adapted for the inclusion of this compound.

  • Synthesis: The linear peptide is assembled on a Rink amide resin using an automated peptide synthesizer and Fmoc/tBu chemistry (as an alternative to Boc chemistry, which is also commonly used).

  • Cleavage: The peptide is cleaved from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Purification: The crude peptide is purified by preparative RP-HPLC.

  • Oxidative Folding: The purified linear peptide is dissolved in a folding buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM reduced glutathione, 1 mM oxidized glutathione, and 1 mM EDTA) to facilitate the formation of the native disulfide bonds.

  • Final Purification: The folded peptide is purified by RP-HPLC to yield the final product.

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.

Signaling Pathways and Mechanisms of Action

Peptides synthesized using this compound, such as conotoxins, exert their biological effects by modulating the activity of ion channels and receptors. Understanding these signaling pathways is crucial for drug development.

Modulation of Voltage-Gated Sodium Channels (NaV) by µ-Conotoxins

µ-conotoxins are potent blockers of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells like neurons.[8][9] By blocking these channels, µ-conotoxins can inhibit neuronal signaling, leading to analgesic effects.[3]

NaV_Modulation µ-Conotoxin µ-Conotoxin NaV Channel NaV Channel µ-Conotoxin->NaV Channel Blocks Analgesia Analgesia µ-Conotoxin->Analgesia Leads to Na+ Influx Na+ Influx NaV Channel->Na+ Influx Mediates Membrane Depolarization Membrane Depolarization Na+ Influx->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Neuronal Firing Neuronal Firing Action Potential->Neuronal Firing Pain Signal Transmission Pain Signal Transmission Neuronal Firing->Pain Signal Transmission Pain Signal Transmission->Analgesia Inhibition of

Caption: µ-Conotoxin blocks NaV channels, inhibiting pain signal transmission.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) by α-Conotoxins

α-conotoxins are antagonists of nicotinic acetylcholine receptors, which are ligand-gated ion channels activated by the neurotransmitter acetylcholine.[10][11] These receptors are involved in a wide range of physiological processes, including neuromuscular transmission and synaptic transmission in the central nervous system. By blocking nAChRs, α-conotoxins can modulate these processes, which has therapeutic implications for conditions like pain and nicotine addiction.

nAChR_Inhibition α-Conotoxin α-Conotoxin nAChR nAChR α-Conotoxin->nAChR Inhibits Acetylcholine Acetylcholine Acetylcholine->nAChR Activates Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Postsynaptic Depolarization Postsynaptic Depolarization Ion Influx (Na+, Ca2+)->Postsynaptic Depolarization Synaptic Transmission Synaptic Transmission Postsynaptic Depolarization->Synaptic Transmission Neuromodulation Neuromodulation Synaptic Transmission->Neuromodulation

Caption: α-Conotoxin inhibits nAChRs, modulating synaptic transmission.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of a bioactive peptide using this compound.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Boc-SPPS Boc-SPPS Cleavage from Resin Cleavage from Resin Boc-SPPS->Cleavage from Resin RP-HPLC Purification RP-HPLC Purification Cleavage from Resin->RP-HPLC Purification Oxidative Folding Oxidative Folding RP-HPLC Purification->Oxidative Folding Mass Spectrometry Mass Spectrometry Oxidative Folding->Mass Spectrometry Analytical RP-HPLC Analytical RP-HPLC Mass Spectrometry->Analytical RP-HPLC In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Analytical RP-HPLC->In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Cell-based Assays Cell-based Assays In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition)->Cell-based Assays In vivo Studies (e.g., Animal Models) In vivo Studies (e.g., Animal Models) Cell-based Assays->In vivo Studies (e.g., Animal Models)

Caption: Workflow for bioactive peptide synthesis and evaluation.

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry, particularly for the synthesis of complex, disulfide-rich peptides with enhanced therapeutic potential. Its use in the Boc/Bzl SPPS strategy allows for the controlled and efficient synthesis of peptides containing D-cysteine, which can lead to improved stability and pharmacokinetic properties. The application of this compound in the synthesis of conotoxins and other bioactive peptides has opened up new avenues for the development of novel therapeutics targeting a wide range of diseases. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important synthetic building block.

References

Boc-S-4-methoxybenzyl-D-cysteine: A Comprehensive Technical Guide for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Boc-S-4-methoxybenzyl-D-cysteine as a pivotal building block for the construction of peptide libraries. The incorporation of this D-enantiomer offers significant advantages in drug discovery and development by enhancing peptide stability against enzymatic degradation. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its relevance in modulating biological signaling pathways.

Introduction to this compound

N-α-tert-butyloxycarbonyl-S-4-methoxybenzyl-D-cysteine, commonly abbreviated as Boc-D-Cys(4-MeOBzl)-OH or Boc-D-Cys(Mob)-OH, is a protected amino acid derivative widely employed in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] The D-configuration of the α-carbon provides a crucial strategic advantage by rendering the resulting peptides resistant to degradation by proteases, which primarily recognize L-amino acids.[2] This increased proteolytic stability can lead to a longer in vivo half-life and prolonged therapeutic effect of peptide-based drugs.[3]

The S-4-methoxybenzyl (Mob or PMB) group serves as a robust protecting group for the thiol side chain of cysteine, preventing undesirable side reactions such as oxidation and disulfide bond formation during peptide chain elongation.[4] The Mob group is stable to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group but can be removed under strong acidic conditions during the final cleavage of the peptide from the resin.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application in peptide synthesis.

PropertyValueReference(s)
Synonyms Boc-D-Cys(pMeOBzl)-OH, Boc-D-Cys(Mob)-OH
CAS Number 58290-35-0
Molecular Formula C₁₆H₂₃NO₅S
Molecular Weight 341.4 g/mol
Appearance White to off-white powder
Melting Point 68-74 °C
Optical Rotation [α]²⁰_D = +39 ± 2° (c=1 in DMF)
Purity ≥98% (HPLC)
Storage Conditions 0-8°C

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. This section details the experimental workflow and protocols for its successful incorporation into a peptide chain.

Experimental_Workflow General Workflow for SPPS using Boc-D-Cys(4-MeOBzl)-OH cluster_synthesis Peptide Synthesis Cycle (Iterative) cluster_cleavage Final Cleavage and Deprotection Resin Resin Support Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Start Neutralization Neutralization (10% DIEA in DCM/DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-Cys(4-MeOBzl)-OH + Activator) Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing Washing->Boc_Deprotection Repeat for next amino acid Final_Peptide_Resin Fully Assembled Peptide-Resin Washing->Final_Peptide_Resin Final Cycle Cleavage Cleavage from Resin & S-Mob Deprotection (Strong Acid + Scavengers) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Purified Peptide with free D-Cysteine Purification->Final_Peptide GPCR_Signaling Peptide_Library D-Cysteine Peptide Library (Enhanced Stability) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Library->GPCR Binding (Agonist/Antagonist) G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

References

A Technical Guide to the Antioxidant Properties of Peptides Synthesized with S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of S-4-methoxybenzyl-D-cysteine in Antioxidant Peptide Synthesis

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Bioactive peptides have emerged as promising therapeutic agents due to their potential to mitigate oxidative damage. Peptides containing the amino acid cysteine are of particular interest owing to the potent antioxidant activity of its thiol (-SH) group.

This guide focuses on the antioxidant properties of peptides containing D-cysteine, a stereoisomer that can enhance peptide stability against enzymatic degradation. A critical aspect of synthesizing these peptides is the use of protected amino acid derivatives. S-4-methoxybenzyl-D-cysteine (D-Cys(Mob)-OH) is a key building block in this process. The 4-methoxybenzyl (Mob) group serves as a robust, acid-labile protecting group for the highly reactive thiol side chain of cysteine.

It is crucial to understand that the S-4-methoxybenzyl moiety itself is not the source of the antioxidant activity. Instead, its role is to temporarily "mask" the thiol group during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The protecting group is removed during the final cleavage step, yielding a peptide with a free D-cysteine residue whose thiol group is responsible for the subsequent antioxidant effects. This guide will detail the synthesis, mechanisms of action, and evaluation of these final, deprotected cysteine-containing peptides.

Synthesis and Deprotection Workflow

The synthesis of D-cysteine-containing peptides is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of Fmoc-D-Cys(Mob)-OH is integral to this process.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_1 Final Cleavage & Deprotection Resin Resin Support Fmoc_AA Fmoc-D-Cys(Mob)-OH Coupling Resin->Fmoc_AA Deprotection Fmoc Group Removal (Piperidine) Fmoc_AA->Deprotection Coupling Next Fmoc-AA Coupling Deprotection->Coupling Repeat Repeat Cycle (n times) Coupling->Repeat Repeat->Deprotection for next AA Protected_Peptide Protected Peptide-Resin [Resin-...-AA-Cys(Mob)-...] Repeat->Protected_Peptide Cleavage Cleavage Cocktail (e.g., TFA) Protected_Peptide->Cleavage Final_Peptide Free Cysteine Peptide [H-...-AA-Cys(SH)-...-OH] Cleavage->Final_Peptide Removes Mob group Assay Antioxidant Assays Final_Peptide->Assay Ready for Activity Testing

Figure 1: SPPS workflow for peptides using S-4-methoxybenzyl-D-cysteine.

Mechanisms of Antioxidant Action

Peptides containing free cysteine residues exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant pathways.

Direct Radical Scavenging

The thiol (-SH) group of the cysteine side chain is a potent hydrogen donor. It can directly interact with and neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻), converting them into more stable, non-radical molecules. This action terminates the radical chain reactions that lead to cellular damage.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, these peptides can activate endogenous defense systems. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3]

  • Basal State: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation.[2]

  • Activation: Oxidative stress or the presence of antioxidant peptides can modify cysteine sensors on Keap1. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][4]

  • Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1][4] This initiates the transcription of a suite of protective proteins, including antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Cysteine-Containing Peptide Keap1_Nrf2 Keap1-Nrf2 Complex Peptide->Keap1_Nrf2 induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds sMaf sMaf sMaf->ARE binds Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes activates transcription

Figure 2: Activation of the Nrf2 antioxidant response pathway.

Quantitative Assessment of Antioxidant Activity

The efficacy of antioxidant peptides is quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A lower IC50/EC50 value indicates greater antioxidant potency.[6][7] Glutathione (GSH), an endogenous tripeptide containing cysteine, is often used as a benchmark.

Peptide SequenceAssayIC50 Value (mM)Source Protein / NoteReference
Glutathione (GSH)DPPH0.329Positive Control[8]
Glutathione (GSH)ABTS0.105Positive Control[8]
Glutathione (GSH)Superoxide0.335Positive Control[8]
SSGPPVPGPMGPMGPRDPPH3.149Skipjack Tuna Bone[8]
SSGPPVPGPMGPMGPRSuperoxide3.803Skipjack Tuna Bone[8]
SSGPPVPGPMGPMGPRABTS9.489Skipjack Tuna Bone[8]
Thymosin alpha-1 (28 aa)DPPH0.020Synthetic Peptide[9]
Thymosin alpha-1 (28 aa)ABTS0.085Synthetic Peptide[9]
Thymosin alpha-1 (28 aa)Hydroxyl0.082Synthetic Peptide[9]
Thymosin alpha-1 (28 aa)Superoxide0.020Synthetic Peptide[9]
SDGSNIHFPNFe²⁺ Chelating4.60Channa Argus[10]
Table 1: Comparative antioxidant activities of selected cysteine-containing peptides.

Detailed Experimental Protocols

Accurate assessment of antioxidant activity requires standardized protocols. Below are methodologies for common in vitro and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.[11]

    • Dissolve peptide samples and a positive control (e.g., Ascorbic Acid or GSH) in the same solvent to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add a defined volume of the peptide sample (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution to initiate the reaction.[11]

    • Prepare a control containing the solvent instead of the peptide sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.[12]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the scavenging percentage against peptide concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[14][15]

  • Reagent Preparation:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[15][16]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][16]

    • Before use, dilute the stock solution with a buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[15]

  • Assay Procedure:

    • Add a small volume of the peptide sample or standard (e.g., Trolox) to a 96-well plate (e.g., 10-20 µL).

    • Add a larger volume of the diluted ABTS•⁺ working solution (e.g., 180-190 µL) to each well.[15]

    • Incubate at room temperature in the dark for a defined period (e.g., 6-30 minutes).[15]

    • Measure the absorbance at ~734 nm.[13]

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure by quantifying antioxidant activity within live cells.[17][18]

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom cell culture plate and grow until confluent.[19][20]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffer like DPBS.

    • Load the cells with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), by incubating them with a DCFH-DA solution (e.g., 50 µL).[19]

    • Simultaneously, add the peptide samples or a standard antioxidant like Quercetin (e.g., 50 µL) to the wells.[19]

    • Incubate at 37°C for approximately 60 minutes.[19][20]

    • Wash the cells to remove the extracellular probe and sample.

    • Induce oxidative stress by adding a free radical initiator, such as AAPH (e.g., 100 µL).[17]

    • Immediately begin measuring fluorescence kinetically using a microplate reader (Excitation ~480 nm, Emission ~530 nm) at 37°C for 60 minutes.[19]

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence kinetic plot.

    • The CAA value is calculated as: CAA = 100 - (AUC_sample / AUC_control) * 100[20]

    • Results are often expressed as Quercetin Equivalents (QE).[18]

Conclusion

Peptides containing D-cysteine residues are potent antioxidants with significant therapeutic potential. Their efficacy stems primarily from the free thiol group, which can directly neutralize reactive oxygen species and stimulate the cell's own powerful antioxidant defense systems, such as the Nrf2 pathway. The synthesis of these valuable molecules is critically dependent on the use of protected amino acid derivatives like S-4-methoxybenzyl-D-cysteine, which ensures the integrity of the reactive thiol group during peptide chain assembly. A thorough understanding of the synthesis, mechanisms, and robust analytical evaluation of these peptides is essential for researchers and drug development professionals aiming to harness their protective effects against oxidative stress-related diseases.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Standard Protocol for Coupling Boc-S-4-methoxybenzyl-D-cysteine in SPPS

For: Researchers, scientists, and drug development professionals.

Introduction

This compound (Boc-D-Cys(Mob)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 4-methoxybenzyl (Mob) group offers robust protection for the sulfhydryl moiety of the D-cysteine residue, preventing undesirable side reactions like oxidation during peptide chain elongation.[1][2] The primary challenge associated with the coupling of cysteine derivatives is the heightened risk of racemization at the α-carbon, which can lead to diastereomeric impurities that are often difficult to separate from the final product.[3][4] This document provides detailed protocols for the efficient coupling of Boc-D-Cys(Mob)-OH in SPPS, with a focus on minimizing racemization and maximizing coupling efficiency.

Key Considerations for Coupling Boc-D-Cys(Mob)-OH

  • Racemization: Cysteine residues are particularly susceptible to racemization during the activation step of peptide coupling.[3][5] The use of carbodiimide-based coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended to suppress this side reaction.[5][6]

  • Steric Hindrance: The bulky nature of the Boc and Mob protecting groups can present steric challenges, potentially slowing down the coupling reaction.[7] To overcome this, strategies such as double coupling or increasing the reaction time may be necessary.[8]

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive uronium/phosphonium-based reagents like HBTU can be effective, they may also increase the risk of racemization when used with strong bases.[3][9] Carbodiimide-based methods, such as DIC/HOBt, offer a good balance of reactivity and stereochemical integrity for cysteine derivatives.[4][10]

  • In Situ Neutralization: This technique, where neutralization and coupling occur in the same step, can improve coupling yields, especially in sequences prone to aggregation.[1][11]

Experimental Protocols

The following protocols outline the manual solid-phase peptide synthesis cycle for the incorporation of Boc-D-Cys(Mob)-OH.

3.1. General Boc-SPPS Cycle

This protocol describes a standard manual cycle for SPPS using Boc-protected amino acids.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 30 minutes.[2][10]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[10]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8][10]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[2]

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat the neutralization step.

    • Wash the resin with DMF (3x) to remove excess base.[4]

3.2. Protocol 1: DIC/HOBt Mediated Coupling (Recommended for Minimizing Racemization)

This method is a robust and widely used protocol for standard couplings.[10]

  • Resin Preparation: Perform the general Boc-SPPS cycle (steps 1-3) to expose the free amine on the resin-bound peptide.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal volume of DMF.[4]

  • Coupling:

    • Add the amino acid/HOBt solution to the neutralized resin suspension.

    • Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the mixture.[4]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[4]

  • Monitoring and Washing:

    • Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[4][12]

    • If the coupling is incomplete after 4 hours, a second coupling may be performed by repeating steps 2 and 3.[8]

    • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[8]

3.3. Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol is suitable for routine couplings where high efficiency is desired, but careful control of conditions is necessary to minimize racemization.

  • Resin Preparation: Perform the general Boc-SPPS cycle (steps 1-3).

  • In situ Neutralization and Coupling:

    • In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[4]

    • Add the amino acid/HBTU solution to the TFA salt of the peptide-resin.

    • Add DIPEA (4-8 equivalents) to the reaction mixture.[4]

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the ninhydrin (Kaiser) test.

    • If the coupling is incomplete, a second coupling can be performed.

    • Once complete, wash the resin with DMF (3x) and DCM (3x).

Data Presentation

Coupling Reagent/MethodBaseExpected Racemization (% D-Isomer)Key Advantages & DisadvantagesReferences
DIC/HOBt -Low (generally < 1-2%)Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to uronium reagents.[10][13]
HBTU/DIPEA DIPEAModerate to High (can be >10%)Advantages: Fast reaction times, high coupling efficiency. Disadvantages: Higher risk of racemization, especially with sterically hindered residues.[12][13]
DIC/OxymaPure® -Very LowAdvantages: Superior racemization suppression compared to HOBt in some cases. Disadvantages: Higher cost.[5][14]

Note: The level of racemization is highly sequence-dependent and also influenced by the specific reaction conditions.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_monitoring Monitoring & Iteration Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotect Treat with 25-50% TFA/DCM Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Treat with 5-10% DIPEA/DMF Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Couple to Resin Wash2->Couple Activate Activate Boc-D-Cys(Mob)-OH (e.g., DIC/HOBt) Activate->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Complete Coupling Complete Kaiser->Complete Negative Complete->Deprotect Next Cycle

Caption: Workflow for the coupling of Boc-D-Cys(Mob)-OH in SPPS.

References

Deprotection of the 4-Methoxybenzyl (Mob) Group from D-Cysteine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient removal of protecting groups from cysteine residues is a critical step in the chemical synthesis of peptides and proteins. The 4-methoxybenzyl (Mob) group is a commonly used acid-labile protecting group for the thiol side chain of cysteine. Its removal requires specific conditions to ensure high yield and purity of the final product. This document provides detailed application notes and protocols for the deprotection of the Mob group from D-cysteine residues, focusing on two effective methods: one employing an electrophilic aromatic disulfide and the other utilizing a reductive cocktail with hydrosilanes.

Introduction to Mob Group Deprotection

Historically, the deprotection of the Mob group from cysteine has been achieved using harsh and toxic reagents such as hydrogen fluoride (HF), trimethylsilyl bromide (TMSBr), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or heavy metal salts. These methods, however, can lead to side reactions and are often difficult to handle. More recent and milder methods have been developed to improve the efficiency and safety of this process.

This guide focuses on two primary methods:

  • Deprotection using 2,2'-dithiobis(5-nitropyridine) (DTNP) in Trifluoroacetic Acid (TFA): This method relies on the activation of DTNP by TFA to create a highly electrophilic species that facilitates the removal of the Mob group.[1]

  • Reductive Deprotection using Triethylsilane (TES) in TFA: This "one-pot" method provides a gentle and facile approach for Mob group removal without significant side reactions.[2][3][4]

While the literature predominantly focuses on L-cysteine, the chemical principles and protocols described herein are directly applicable to D-cysteine residues, as the stereochemistry of the alpha-carbon does not influence the reactivity of the thiol protecting group.

Comparative Deprotection Data

The following tables summarize quantitative data for the deprotection of the 4-methoxybenzyl group from cysteine residues using various methods.

Table 1: Deprotection of Cys(Mob) using Electrophilic Disulfides in TFA

Deprotection ReagentReagent EquivalentsThioanisole RequiredKey Findings & Yield
DTNP 2YesEffective removal of the Mob group.[5]
DTP > 6YesLess robust compared to DTNP.[1][5]

Table 2: Reductive Deprotection of Cys(Mob)

Deprotection CocktailTemperatureIncubation TimeKey Findings & Yield
TFA/TES/thioanisole (96:2:2) 40°C4 hoursGentle, facile, and complete deprotection with minimal side reactions.[2][3][5]
TFA/TIS (98/2) 37°C12 hoursCys(Mob) is highly labile under these conditions, leading to complete deprotection and disulfide formation.[6]

Visualizing the Deprotection Process

Reaction Mechanism

The proposed mechanism for the DTNP-mediated deprotection of Cys(Mob) involves the activation of the disulfide bond by TFA, followed by nucleophilic attack by the protected cysteine thiol, facilitated by thioanisole.

Cys_Mob D-Cys(Mob) Intermediate Trivalent Sulfonium Intermediate Cys_Mob->Intermediate DTNP DTNP Activated_DTNP Activated DTNP (Protonated) DTNP->Activated_DTNP Protonation TFA TFA (H+) TFA->Activated_DTNP Thioanisole Thioanisole Scavenged_Mob Scavenged Mob Thioanisole->Scavenged_Mob Scavenging Activated_DTNP->Intermediate Nucleophilic Attack Cys_Npys D-Cys(Npys) Intermediate->Cys_Npys Deprotection Mob_cation Mob Cation Intermediate->Mob_cation Release Mob_cation->Scavenged_Mob start Start: Mob-Protected D-Cys Peptide dissolve Dissolve Peptide in TFA/Thioanisole start->dissolve add_reagent Add Deprotection Reagent (e.g., DTNP or TES) dissolve->add_reagent incubate Incubate at Specified Temperature and Time add_reagent->incubate precipitate Precipitate Peptide with Cold Diethyl Ether incubate->precipitate isolate Isolate Crude Peptide (Centrifugation) precipitate->isolate analyze Analyze by HPLC and Mass Spectrometry isolate->analyze end End: Deprotected Peptide analyze->end

References

Application Notes and Protocols for Cleavage of Peptides Containing Boc-D-Cys(4-MeOBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selection and use of cleavage cocktails for peptides synthesized using Boc-D-Cys(4-MeOBzl)-OH. The 4-methoxybenzyl (Mob) protecting group on the cysteine side chain is labile to strong acids, and its removal is typically performed concurrently with the cleavage of the peptide from the solid-phase support in Boc-based solid-phase peptide synthesis (SPPS). The choice of cleavage cocktail is critical to ensure complete deprotection, high peptide yield, and minimal side-product formation.

Introduction to Cleavage Cocktails for Boc-D-Cys(4-MeOBzl)-OH

The cleavage of peptides from the resin and the removal of the 4-MeOBzl protecting group from the D-cysteine residue are critical final steps in Boc-SPPS. The 4-MeOBzl group is susceptible to acid-catalyzed cleavage, and the resulting benzyl cation is a reactive electrophile that can lead to unwanted side reactions, such as alkylation of sensitive residues (e.g., tryptophan, methionine, and the deprotected cysteine itself). To prevent these side reactions, scavenger molecules are included in the cleavage cocktail to trap the reactive carbocations.

Commonly used strong acids for the cleavage of peptides containing Cys(4-MeOBzl) include Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA). More recently, milder cocktails based on Trifluoroacetic acid (TFA) with specific scavengers have been developed, offering a safer alternative to the highly toxic and corrosive HF.

Comparative Data of Cleavage Cocktails

The selection of an appropriate cleavage cocktail depends on the specific peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment. The following table summarizes common cleavage cocktails for peptides containing Boc-D-Cys(4-MeOBzl)-OH, with data extrapolated from studies on analogous peptides.

Cocktail IDCompositionKey ReagentsTypical ConditionsExpected Outcome & Remarks
HF-1 (Standard) HF:Anisole (9:1, v/v)Anhydrous Hydrogen Fluoride0 °C, 1 hourEffective for most peptides. Anisole scavenges the 4-methoxybenzyl cation. Requires specialized HF-resistant apparatus.
HF-2 (For multiple Cys) HF:p-cresol:p-thiocresol (18:1:1, v/v/v)Anhydrous Hydrogen Fluoride0 °C, 1-2 hoursp-Cresol and p-thiocresol are effective scavengers that also help to maintain a reducing environment, preventing disulfide bond formation.
TFMSA-1 TFMSA:TFA:m-cresol (1:8:1, v/v/v)Trifluoromethanesulfonic acid0 °C, 45 minutesA strong acid alternative to HF that does not require a specialized apparatus. Can lead to sulfonated byproducts.
TFA-1 (Milder Condition) TFA:Triethylsilane (TES):Thioanisole (96:2:2, v/v/v)Trifluoroacetic acid40 °C, 4 hoursA gentler method that has been shown to be highly effective for the analogous Sec(Mob) deprotection, resulting in a clean crude product.[1] Thioanisole is a key scavenger, and TES acts as a reducing agent.[2]

Experimental Protocols

Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by highly trained personnel in a specialized, well-ventilated chemical fume hood with a dedicated HF-resistant apparatus. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.

Materials:

  • Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole or p-cresol/p-thiocresol mixture

  • HF cleavage apparatus (Teflon or Kel-F)

  • Magnetic stir bar

  • Cold anhydrous diethyl ether (-20 °C)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated magnetic stir bar into the HF-resistant reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL of anisole per gram of resin) to the reaction vessel.

  • HF Distillation: Cool the reaction vessel with liquid nitrogen or a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF (typically 9 mL per gram of resin) into the reaction vessel.

  • Cleavage Reaction: Allow the reaction vessel to warm to 0 °C and stir the mixture for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, ensuring the effluent gas is passed through a suitable scrubber.

  • Peptide Precipitation: Wash the remaining resin-peptide mixture with cold anhydrous diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Transfer the slurry to a centrifuge tube. Pellet the peptide by centrifugation and decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_prep Preparation cluster_cleavage HF Cleavage cluster_workup Work-up Resin Dried Peptide-Resin Scavenger Add Scavengers Resin->Scavenger HF_Distill Distill Anhydrous HF (0°C, 1-2h) Scavenger->HF_Distill HF_Removal Remove HF (Evaporation) HF_Distill->HF_Removal Precipitate Precipitate with Cold Diethyl Ether HF_Removal->Precipitate Wash Wash & Centrifuge Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify RP-HPLC Purification Dry->Purify

Caption: Workflow for HF Cleavage of Peptides.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

CAUTION: TFMSA is a strong, corrosive acid. Handle with care in a chemical fume hood and wear appropriate PPE.

Materials:

  • Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • m-cresol

  • Magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Cold anhydrous diethyl ether (-20 °C)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.

  • Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by combining TFMSA, TFA, and m-cresol in a 1:8:1 (v/v/v) ratio. Cool the mixture in an ice bath.

  • Cleavage Reaction: Add the cold cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at 0 °C for 45 minutes.

  • Peptide Precipitation: After the reaction, add the mixture dropwise to a 10-fold volume of cold anhydrous diethyl ether to precipitate the peptide.

  • Peptide Isolation and Washing: Isolate the peptide by centrifugation and wash the pellet three times with cold diethyl ether.

  • Drying and Purification: Dry the crude peptide and proceed with RP-HPLC purification.

G cluster_cleavage TFMSA Cleavage cluster_workup Work-up Start Peptide-Resin Add_Cocktail Add Cold TFMSA/TFA/m-cresol (0°C, 45 min) Start->Add_Cocktail Precipitate Precipitate in Cold Ether Add_Cocktail->Precipitate Isolate Centrifuge & Wash Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Purify RP-HPLC Purification Dry->Purify

Caption: TFMSA Cleavage Experimental Workflow.

Protocol 3: Milder Trifluoroacetic Acid (TFA)-Based Cleavage

This protocol is based on a milder cleavage cocktail that has been shown to be effective for the deprotection of the analogous Sec(Mob) group and is a safer alternative to HF and TFMSA.[1]

Materials:

  • Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH

  • Trifluoroacetic acid (TFA), high purity

  • Triethylsilane (TES)

  • Thioanisole

  • Reaction vessel with heating capabilities

  • Cold anhydrous diethyl ether (-20 °C)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel, then remove the DCM and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA, TES, and Thioanisole in a 96:2:2 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Seal the reaction vessel and incubate at 40 °C for 4 hours with occasional gentle agitation.

  • Peptide Precipitation: After incubation, filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold anhydrous diethyl ether.

  • Peptide Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet twice more with cold diethyl ether.

  • Drying and Purification: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator and proceed with RP-HPLC purification.

G cluster_logic Cleavage and Deprotection Logic Peptide_Resin Boc-Peptide-Cys(4-MeOBzl)-Resin Cleaved_Peptide H-Peptide-Cys(SH)-OH Peptide_Resin->Cleaved_Peptide Strong Acid Cleavage Byproducts Resin + Protecting Group Fragments Peptide_Resin->Byproducts Liberation Cleavage_Cocktail TFA/TES/Thioanisole Cleavage_Cocktail->Cleaved_Peptide Deprotection & Scavenging

Caption: Logical Relationship in TFA-based Cleavage.

References

Application Notes and Protocols: The Role of Boc-S-4-methoxybenzyl-D-cysteine in the Synthesis of Targeted Anticancer Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-S-4-methoxybenzyl-D-cysteine as a critical building block in the solid-phase synthesis of targeted anticancer peptides. This document details the rationale for its use, protocols for peptide synthesis and subsequent in vitro evaluation, and representative data for a hypothetical anticancer peptide, Peptide K-7.

Introduction

Targeted cancer therapies aim to selectively act on cancer cells while minimizing damage to healthy tissues. Peptide-based therapeutics have emerged as a promising modality due to their high specificity, low toxicity, and ability to mimic natural biological ligands.[1][2] The synthesis of these peptides often requires the incorporation of non-natural amino acids or specific protecting groups to enhance stability and facilitate controlled chemical modifications.

This compound is a protected amino acid derivative crucial for peptide synthesis.[3][4] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the S-4-methoxybenzyl (Mob) group protects the thiol side chain of cysteine. The D-configuration of the cysteine residue is strategically used to confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[5]

This document will focus on the application of this compound in the synthesis of a representative anticancer peptide and its subsequent evaluation in cancer therapy research.

Representative Anticancer Peptide: Peptide K-7

For the purpose of these application notes, we will consider a hypothetical cationic anticancer peptide, designated Peptide K-7 , which could be synthesized using this compound. The sequence and rationale are as follows:

  • Sequence: Ac-Lys-Leu-Ala-Lys-Leu-Ala-D-Cys -NH₂

  • Rationale:

    • Cationic and Amphipathic Design: The peptide is designed with positively charged lysine (Lys) residues and hydrophobic leucine (Leu) and alanine (Ala) residues to create an amphipathic structure. This allows for preferential interaction with the negatively charged membranes of cancer cells.[1][6]

    • D-Cysteine Incorporation: The inclusion of D-cysteine at the C-terminus, synthesized using this compound, is intended to enhance proteolytic stability.

    • N-terminal Acetylation and C-terminal Amidation: These modifications are common in therapeutic peptides to improve stability and mimic the structure of natural proteins.

Data Presentation: In Vitro Efficacy of Peptide K-7

The following tables summarize representative quantitative data for the in vitro evaluation of the synthesized Peptide K-7 against various cancer cell lines.

Table 1: Cytotoxic Activity of Peptide K-7

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma18.5
A549Lung Carcinoma22.1
HCT116Colon Carcinoma12.8
HEK293Normal Human Embryonic Kidney> 100

IC₅₀ (Half-maximal inhibitory concentration) values were determined after 48 hours of incubation.

Table 2: Hemolytic Activity of Peptide K-7

Peptide Concentration (µM)Hemolysis (%)
252.1
504.5
1008.9

Hemolytic activity was assessed against human red blood cells.

Experimental Protocols

This protocol describes the manual Boc-SPPS procedure for synthesizing Peptide K-7.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (Boc-Lys(2-Cl-Z)-OH, Boc-Leu-OH, Boc-Ala-OH, this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Acetic anhydride

  • Cleavage cocktail: TFA/Thioanisole/Water/Ethanedithiol (90:5:3:2)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (D-Cysteine):

    • Activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes.

    • Wash the resin with DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence (Ala, Leu, Lys, Ala, Leu, Lys).

  • N-terminal Acetylation:

    • After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

This protocol details the procedure for assessing the cytotoxic effect of Peptide K-7 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) and a normal cell line (HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peptide K-7 stock solution (in sterile water or DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of Peptide K-7 in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest peptide concentration).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the peptide concentration and determine the IC₅₀ value using a suitable software.

Visualization of Workflows and Pathways

Boc_SPPS_Workflow Resin Rink Amide Resin Coupling1 Couple Boc-D-Cys(Mob)-OH Resin->Coupling1 Deprotection1 Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection1 Coupling2 Couple Boc-Ala-OH Deprotection1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 Coupling_n Repeat Coupling & Deprotection Cycles Deprotection2->Coupling_n Acetylation N-terminal Acetylation Coupling_n->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Purified Peptide K-7 Purification->Peptide

Caption: Workflow for the solid-phase synthesis of Peptide K-7 using the Boc/Bzl strategy.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane (Anionic) cluster_intracellular Intracellular Space Peptide Peptide K-7 (Cationic, Amphipathic) Membrane Electrostatic Interaction Peptide->Membrane 1. Binding Pore Pore Formation / Membrane Disruption Membrane->Pore 2. Insertion Influx Ion Influx/ Efflux Pore->Influx 3. Disruption Depolarization Membrane Depolarization Influx->Depolarization Apoptosis Apoptosis Depolarization->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for the cationic anticancer Peptide K-7.

In_Vitro_Workflow start Synthesized & Purified Peptide K-7 cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis ic50 Determine IC₅₀ on Cancer Cells cytotoxicity->ic50 selectivity Assess Selectivity vs. Normal Cells cytotoxicity->selectivity hem_result Determine Hemolytic Activity hemolysis->hem_result apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis selectivity->apoptosis conclusion Evaluate Therapeutic Potential hem_result->conclusion mechanism Elucidate Mechanism of Action apoptosis->mechanism mechanism->conclusion

References

Application of Boc-S-4-methoxybenzyl-D-cysteine in Bioconjugation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-S-4-methoxybenzyl-D-cysteine is a pivotal building block in the synthesis of peptides destined for bioconjugation. The incorporation of a D-cysteine residue enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic peptides and diagnostic probes. The 4-methoxybenzyl (Mob) group provides robust protection for the cysteine thiol during solid-phase peptide synthesis (SPPS) and can be selectively removed to unveil a reactive thiol handle for the site-specific attachment of various molecular entities, including fluorescent dyes, cytotoxic drugs, and imaging agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cysteine-containing peptides and their subsequent application in key bioconjugation techniques.

Core Applications

The strategic use of this compound enables a range of applications in research and drug development:

  • Enhanced Proteolytic Stability: The D-enantiomer of cysteine significantly increases the in vivo half-life of peptides by conferring resistance to proteases.

  • Site-Specific Labeling: The deprotected thiol group serves as a unique, nucleophilic handle for the precise covalent attachment of reporter molecules, such as fluorophores for studying cellular uptake and protein-protein interactions.

  • Drug Conjugation: The cysteine thiol allows for the stable linkage of therapeutic payloads, such as small molecule drugs or toxins, to targeting peptides for cell-specific delivery.

  • Peptide Cyclization: Intramolecular disulfide bond formation or cyclization via bifunctional linkers can be achieved through the reactive thiol group, leading to conformationally constrained and often more active peptides.

  • Native Chemical Ligation (NCL): Peptides containing an N-terminal cysteine, synthesized using this compound, are key components in the chemical ligation of peptide fragments to form larger proteins.

Data Presentation

Table 1: Comparison of Common Cysteine Protecting Groups in Boc-SPPS
Protecting GroupAbbreviationCleavage ConditionsKey AdvantagesKey Disadvantages
4-Methoxybenzyl Mob TFA/Scavengers, HF Good stability to Boc deprotection conditions; relatively mild cleavage compared to Benzyl. Can be partially labile under strong repetitive acid treatment.
BenzylBzlHF, TFMSAHigh stability, cost-effective.Requires harsh and hazardous deprotection conditions.
TritylTrtMild acid (e.g., TFA)Easily cleaved under mild conditions.Potential for side reactions from the stable trityl cation.
AcetamidomethylAcmHg(OAc)₂, I₂, AgOTfOrthogonal to TFA/HF cleavage, allowing for selective deprotection.Requires use of toxic heavy metals or iodine for removal.
Table 2: Comparison of Common Bioconjugation Chemistries for Cysteine-Containing Peptides
Bioconjugation MethodReactive GroupsResulting LinkageReaction pHTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Thiol-Maleimide Thiol + MaleimideThioether6.5 - 7.51 - 4 hours>90%Highly selective for thiols, rapid kinetics, high yield.Linkage can be susceptible to retro-Michael addition and exchange with other thiols.
Native Chemical Ligation (NCL) N-terminal Cysteine + C-terminal ThioesterNative Peptide Bond6.5 - 7.54 - 24 hours>90%Forms a native, stable peptide bond.Requires an N-terminal cysteine and a peptide thioester.
Thiol-Ene Reaction Thiol + Alkene (Ene)ThioetherRadical or Base CatalyzedVariableHighForms a highly stable, irreversible bond; orthogonal to many biological functional groups.Radical-mediated pathway requires a photoinitiator and light source.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide using this compound

This protocol outlines the manual Boc-SPPS of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-D-Cys) on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-D-Cys(Mob)-OH

  • Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Cleavage Cocktail (e.g., TFA/Thioanisole/EDT/Anisole 90:5:3:2 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-D-Cys(Mob)-OH):

    • In a separate vial, dissolve Boc-D-Cys(Mob)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and perform a Kaiser test to confirm complete coupling.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes (2x).

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid (Phe, Gly, Gly, Tyr), using the corresponding Boc-protected amino acid.

  • Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.

  • Washing and Drying: Wash the resin with DCM (5x) and dry under vacuum.

  • Cleavage and Mob Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Thiol-Maleimide Conjugation for Fluorescent Labeling

This protocol describes the labeling of the purified cysteine-containing peptide with a maleimide-functionalized fluorescent dye.

Materials:

  • Purified cysteine-containing peptide

  • Maleimide-functionalized fluorescent dye (e.g., FITC-maleimide)

  • Phosphate buffered saline (PBS), pH 7.0-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any disulfide bonds)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in degassed PBS buffer at a concentration of 1-5 mg/mL. If disulfide bond formation is suspected, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the peptide solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS buffer. Collect the fractions containing the labeled peptide.

  • Characterization: Confirm the labeling efficiency by UV-Vis spectrophotometry and mass spectrometry.

Protocol 3: Native Chemical Ligation (NCL)

This protocol outlines the ligation of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide.

Materials:

  • Purified N-terminal cysteine-containing peptide

  • Purified C-terminal peptide thioester

  • Ligation Buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0

  • Thiophenol or 4-mercaptophenylacetic acid (MPAA) (as catalyst)

  • TCEP

Procedure:

  • Reaction Setup: Dissolve the N-terminal cysteine peptide and the C-terminal peptide thioester in the ligation buffer to a final concentration of 1-5 mM each.

  • Reduction: Add TCEP to a final concentration of 20-50 mM to ensure the cysteine thiol is in its reduced state.

  • Catalyst Addition: Add the thiol catalyst (thiophenol or MPAA) to a final concentration of 10-30 mM.

  • Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The reaction is typically complete within 4-24 hours.

  • Purification: Once the reaction is complete, purify the ligated product by RP-HPLC.

Visualizations

SPPS_Workflow start Start: Resin Swelling coupling Amino Acid Coupling (Boc-D-Cys(Mob)-OH first) start->coupling wash1 Wash coupling->wash1 deprotection Boc Deprotection (50% TFA in DCM) wash1->deprotection wash2 Wash deprotection->wash2 neutralization Neutralization (10% DIEA in DCM) wash2->neutralization wash3 Wash neutralization->wash3 repeat Repeat for next amino acid wash3->repeat repeat->coupling Yes final_deprotection Final Boc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Mob Deprotection (TFA/Scavengers) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Peptide purification->end

Caption: Boc-SPPS workflow for cysteine-containing peptides.

Bioconjugation_Workflow cluster_thiol_maleimide Fluorescent Labeling Example cluster_ncl Protein Synthesis Example peptide Purified Cysteine-Containing Peptide (from Boc-D-Cys(Mob)-OH synthesis) thiol_maleimide Thiol-Maleimide Conjugation peptide->thiol_maleimide ncl Native Chemical Ligation peptide->ncl reagents1 Maleimide-Fluorophore Buffer (pH 6.5-7.5) reagents2 Peptide Thioester Ligation Buffer (pH 7.0) Thiol Catalyst reaction1 Incubate (RT, 2h) reagents1->reaction1 purification1 Purify (SEC) reaction1->purification1 product1 Fluorescently Labeled Peptide purification1->product1 reaction2 Incubate (RT, 4-24h) reagents2->reaction2 purification2 Purify (RP-HPLC) reaction2->purification2 product2 Ligated Protein purification2->product2 CPP_Uptake_Study start Synthesize TAT-D-Cys Peptide (using Boc-D-Cys(Mob)-OH) labeling Fluorescently Label with FITC-Maleimide start->labeling purification Purify FITC-TAT-D-Cys (Size-Exclusion Chromatography) labeling->purification incubation Incubate Cells with FITC-TAT-D-Cys purification->incubation cell_culture Culture Mammalian Cells (e.g., HeLa cells) cell_culture->incubation imaging Visualize Cellular Uptake (Confocal Microscopy) incubation->imaging analysis Analyze Intracellular Distribution imaging->analysis

Application Notes and Protocols: Orthogonal Protection Schemes Using Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Boc-S-4-methoxybenzyl-D-cysteine (Boc-D-Cys(Mob)-OH) in solid-phase peptide synthesis (SPPS). The focus is on its role within an orthogonal protection strategy, detailing its incorporation into peptide chains, and the subsequent deprotection of the S-4-methoxybenzyl (Mob) group. This document offers detailed experimental protocols, quantitative data for deprotection strategies, and visualizations to aid in the design and execution of synthetic peptide projects. The inclusion of the D-enantiomer of cysteine is a key strategy for increasing the proteolytic resistance of peptide-based therapeutics.

Introduction to the Boc-Cys(Mob) Orthogonal Protection Strategy

In modern peptide synthesis, particularly utilizing the Boc/Bzl strategy, protecting groups are chosen based on their differential lability to acidic conditions. The N-α-tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus, which is removed at each cycle of peptide elongation using a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups, on the other hand, are designed to be stable to these conditions and are only removed at the final cleavage step, typically with a strong acid such as anhydrous hydrogen fluoride (HF).

The S-4-methoxybenzyl (Mob) group for the cysteine thiol is a valuable component of this strategy. The electron-donating methoxy group makes the S-Mob bond more acid-labile than an S-benzyl (Bzl) group, allowing for more flexibility in deprotection conditions. While traditionally removed with strong acids, recent methodologies have enabled the cleavage of the Mob group under less harsh, TFA-based cocktails, enhancing the versatility of this protecting group.[1] This "quasi-orthogonal" nature allows for selective deprotection strategies, crucial for the synthesis of complex peptides.[2]

Data Presentation

Coupling Efficiency

While direct quantitative comparisons of coupling efficiency for Boc-D-Cys(Mob)-OH with various reagents are not extensively available in the literature, successful incorporation is routinely achieved using standard Boc-SPPS protocols. The efficiency of coupling is highly dependent on the peptide sequence, resin, and reaction conditions. However, a qualitative assessment based on established coupling reagents is provided below. High coupling yields, typically exceeding 99%, are expected with modern reagents.[]

Coupling Reagent/MethodExpected Coupling Efficiency (Qualitative)Notes
DIC/HOBt Good to ExcellentA widely used and cost-effective method. Racemization can be minimized.
HBTU/DIEA ExcellentHighly efficient and rapid coupling. The basicity of DIEA can increase the risk of racemization for cysteine residues.
HATU/DIEA ExcellentSimilar to HBTU, provides high coupling efficiency, even for sterically hindered amino acids.

Monitoring the completion of the coupling reaction using a qualitative method like the Kaiser test is crucial to ensure high fidelity synthesis.[4]

Deprotection of the S-4-methoxybenzyl (Mob) Group

The removal of the Mob group can be achieved under various conditions, ranging from traditional strong acids to milder TFA-based cocktails. The choice of deprotection strategy depends on the overall stability of the peptide and the other protecting groups present.

Table 1: Comparison of Deprotection Conditions for Cys(Mob) and Analogs

Protecting GroupReagent CocktailTemp.TimeDeprotection EfficiencyReference
Cys(Mob)2 eq. DTNP in TFA w/ 2% ThioanisoleRTN/A~100%[5]
Cys(Mob)50% TFA in DCM24 °C23 h~0.2% (Compared to DMB group)[6]
Sec(Mob)¹TFA / TES / Thioanisole (96:2:2)40 °C4 hComplete[2][7]
Sec(Mob)¹Sub-stoichiometric DTNP in TFART~2 hComplete[7]

¹Data from the analogous selenocysteine (Sec) derivative, which shows similar lability and provides a strong indication of effective conditions for Cys(Mob).

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Cys(Mob)-OH into a Peptide Sequence via Boc-SPPS

This protocol outlines a manual solid-phase peptide synthesis cycle for the incorporation of Boc-D-Cys(Mob)-OH.

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Boc-D-Cys(Mob)-OH

  • Coupling reagent (e.g., HBTU or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA) (if using HBTU/HATU)

  • Deprotection solution: 50% TFA in DCM (v/v)

  • Neutralization solution: 10% DIEA in DCM (v/v)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • N-α-Boc Deprotection: Treat the resin with the deprotection solution (50% TFA in DCM) for 2 minutes (pre-wash), drain, and then treat again for 20-30 minutes to remove the Boc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove excess TFA and byproducts.

  • Neutralization: Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 x 2 minutes to neutralize the TFA salt of the N-terminal amine.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (Activation with HBTU): a. In a separate vessel, pre-activate Boc-D-Cys(Mob)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a recoupling step may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Mob Group

This protocol provides two methods for the final cleavage of the peptide from the resin and the removal of the Mob protecting group.

Method A: Harsh Cleavage (Anhydrous HF)

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate safety equipment.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., Anisole, 10% v/v)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add anisole as a scavenger.

  • Cool the reaction vessel to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Dry the crude peptide under vacuum.

Method B: Milder TFA-based Cleavage

This method is adapted from a highly efficient protocol for the analogous Sec(Mob) deprotection and is suitable for many peptides.[2][7]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Thioanisole (96:2:2 v/v/v)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).

  • Incubate the mixture at 40 °C for 4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide under vacuum.

Visualizations

Orthogonal_Protection_Scheme cluster_Peptide Resin-Bound Protected Peptide Peptide Boc-AA_n-...-D-Cys(Mob)-...-AA_1-Resin Boc_Deprotection 50% TFA in DCM Peptide->Boc_Deprotection Stable to Mob, Acm, StBu HF Anhydrous HF / Anisole Peptide->HF Cleaves Mob TFA_Cocktail TFA / TES / Thioanisole Peptide->TFA_Cocktail Cleaves Mob Acm Cys(Acm) Peptide->Acm Stable StBu Cys(StBu) Peptide->StBu Stable Boc_Deprotection->Peptide Removes Boc

Caption: Orthogonal protection scheme in Boc-SPPS featuring Boc-D-Cys(Mob)-OH.

SPPS_Workflow start Start: Swell Resin deprotection 1. N-α-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Couple Boc-D-Cys(Mob)-OH (e.g., HBTU/DIEA in DMF) wash2->coupling monitoring 6. Monitor Coupling (Kaiser Test) coupling->monitoring wash3 7. Wash (DMF, DCM) monitoring->wash3 decision Last Amino Acid? wash3->decision decision->deprotection No cleavage Final Cleavage & Mob Deprotection decision->cleavage Yes end End: Purify Peptide cleavage->end

Caption: Experimental workflow for the incorporation of Boc-D-Cys(Mob)-OH in SPPS.

Mob_Deprotection_Strategies cluster_Conditions Deprotection Conditions cluster_Reagents Reagent Cocktails Start Protected Peptide: P-Cys(Mob)-R Harsh Harsh Acidolysis Start->Harsh Traditional Method Mild Mild Acidolysis Start->Mild Modern Method Thiolytic Thiolytic/Reductive Start->Thiolytic Alternative HF_Anisole Anhydrous HF / Anisole Harsh->HF_Anisole TFA_Scavengers TFA / TES / Thioanisole Mild->TFA_Scavengers DTNP_TFA DTNP / TFA Thiolytic->DTNP_TFA End Deprotected Peptide: P-Cys(SH)-R HF_Anisole->End TFA_Scavengers->End DTNP_TFA->End via Cys(S-Npys) intermediate

Caption: Logical relationships of different deprotection strategies for the Mob group.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with C-terminal Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing C-terminal cysteine residues presents unique challenges in solid-phase peptide synthesis (SPPS), primarily due to the increased susceptibility of the C-terminal cysteine to racemization and other side reactions.[1][2][3] The use of the tert-butyloxycarbonyl (Boc) protection strategy, coupled with a suitable S-protecting group for the cysteine thiol, is a robust method to obtain these peptides. The S-4-methoxybenzyl (Mob) group offers a good balance of stability during synthesis and ease of cleavage under strong acidic conditions, such as with hydrogen fluoride (HF).[4]

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides with a C-terminal Boc-S-4-methoxybenzyl-D-cysteine. Detailed protocols for resin loading, peptide chain elongation, cleavage, and purification are provided, along with data interpretation and visualization of relevant workflows. The incorporation of a D-cysteine at the C-terminus can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates.[5]

Data Presentation

Table 1: Comparison of Common S-Protecting Groups for Cysteine in Boc-SPPS
Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
4-MethoxybenzylMobHigh HFMore acid labile than Bzl, good stability to TFARequires strong acid for cleavage
BenzylBzlHigh HFRobust, widely usedRequires strong acid for cleavage
4-MethylbenzylMebHigh HFSimilar to BzlRequires strong acid for cleavage
AcetamidomethylAcmIodine, Hg(OAc)₂, AgOTfOrthogonal to HF cleavage, allows for selective disulfide bond formationRequires separate deprotection step, potential for side reactions
TritylTrtTFA, mild acidAcid labile, suitable for Fmoc and Boc strategiesCan be too labile for some Boc-SPPS conditions
Table 2: Representative Purification Summary for a Model Heptapeptide
Purification StepLoading (mg)Elution ConditionsYield (mg)Purity (%)
Crude Peptide150-11565
RP-HPLC Fraction 111520-30% Acetonitrile/Water (0.1% TFA)12< 50
RP-HPLC Fraction 211530-40% Acetonitrile/Water (0.1% TFA)75> 98
RP-HPLC Fraction 311540-50% Acetonitrile/Water (0.1% TFA)1885
Final Product - - 75 > 98

Experimental Protocols

Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)

This protocol describes the loading of the first amino acid onto the solid support.[6][7]

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare the Cesium Salt:

    • Dissolve this compound (2 equivalents relative to resin substitution) in methanol.

    • Add a small amount of deionized water.

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness under reduced pressure.

    • Co-evaporate with DMF twice to ensure the salt is anhydrous.

  • Resin Swelling: Swell the Merrifield resin in DMF for at least 1 hour in a reaction vessel.

  • Attachment:

    • Add the dried cesium salt of the amino acid to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours with gentle agitation.

  • Washing:

    • Filter the resin and wash thoroughly with DMF (3x).

    • Wash with a 1:1 mixture of DMF and water (3x).

    • Wash again with DMF (3x) and finally with dichloromethane (DCM) (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Substitution Level Determination (Optional): The substitution level of the resin can be determined by cleaving the Boc group and performing a picric acid titration of the free amine.

Protocol 2: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the cyclical steps of peptide chain elongation.[8]

Materials:

  • Loaded resin from Protocol 1

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure (per cycle):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[8]

    • Filter and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform the Kaiser (ninhydrin) test to detect the presence of free primary amines.[9] A blue color indicates an incomplete coupling, while yellow/brown beads signify a complete reaction.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue the cycle from step 2 for each subsequent amino acid in the peptide sequence.

Protocol 3: HF Cleavage and Peptide Work-up

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and trained personnel. [2][10][11]

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS), p-thiocresol)

  • Cold diethyl ether

  • Acetic acid (aqueous solution, e.g., 10%)

Procedure:

  • Preparation:

    • Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

    • Add a magnetic stir bar and the appropriate scavenger mixture (e.g., for a peptide containing Cys(Mob), a common mixture is HF:anisole:DMS:p-thiocresol).

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill the anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen, ensuring it is properly trapped and neutralized.

  • Peptide Precipitation and Washing:

    • Wash the resulting resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter the precipitated peptide and wash several more times with cold diethyl ether to remove scavengers.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid).

    • Separate the peptide solution from the resin beads by filtration.

    • Lyophilize the peptide solution to obtain the crude peptide as a powder.

Protocol 4: Peptide Purification and Characterization

Materials:

  • Crude lyophilized peptide

  • Solvents for HPLC (e.g., water, acetonitrile, TFA)

  • Reverse-phase HPLC system with a preparative C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of the initial HPLC mobile phase.

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[4][12] A typical gradient is water/acetonitrile with 0.1% TFA.

    • Collect fractions and analyze them by analytical RP-HPLC to identify those with high purity.

  • Characterization:

    • Pool the pure fractions and lyophilize.

    • Confirm the identity and purity of the final peptide product by mass spectrometry to verify the molecular weight.[4]

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_elongation Resin Merrifield Resin Loading 1. Resin Loading (Boc-S-Mob-D-Cys) Resin->Loading Elongation_Cycle 2. Elongation Cycle (Repeat n times) Loading->Elongation_Cycle Deprotection a) Boc Deprotection (50% TFA/DCM) Elongation_Cycle->Deprotection Cleavage 3. Cleavage & Deprotection (Anhydrous HF) Neutralization b) Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling c) Coupling (Activated Boc-AA) Neutralization->Coupling Coupling->Deprotection Next cycle Coupling->Cleavage Final cycle Purification 4. Purification (RP-HPLC) Cleavage->Purification Characterization 5. Characterization (Mass Spectrometry) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide PPI_Workflow Peptide Synthesized Peptide (C-terminal D-Cys) Immobilization Immobilize Peptide (e.g., Biotinylation, Array) Peptide->Immobilization Target_Protein Target Protein (e.g., NGF Receptor TrkA) Pull_down Affinity Pull-down or Array Incubation Target_Protein->Pull_down Immobilization->Pull_down Analysis Analysis of Interaction Pull_down->Analysis MS_Analysis Mass Spectrometry (Identify binding partners) Analysis->MS_Analysis Qualitative Biophysical_Assay Biophysical Assays (SPR, ITC - Quantify binding) Analysis->Biophysical_Assay Quantitative Signaling_Pathway NGF NGF Binding Binding NGF->Binding TrkA TrkA Receptor TrkA->Binding Peptide Synthetic Peptide (C-terminal Cys) Inhibition Inhibition Peptide->Inhibition Dimerization Dimerization & Autophosphorylation Binding->Dimerization Inhibition->Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Cellular_Response Cellular Response (e.g., Neuronal Survival, Pain) Downstream->Cellular_Response

References

Application Notes and Protocols for the Incorporation of Boc-S-4-methoxybenzyl-D-cysteine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Boc-S-4-methoxybenzyl-D-cysteine is a valuable building block in solid-phase peptide synthesis (SPPS), offering the dual advantages of a D-amino acid for enhanced enzymatic stability and a moderately labile S-protecting group. The D-enantiomer confers resistance to proteolysis, thereby increasing the in vivo half-life of peptide therapeutics. The 4-methoxybenzyl (Mob) group provides robust protection for the cysteine thiol during peptide chain elongation within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. Its increased acid lability compared to the standard benzyl group can facilitate milder final cleavage conditions, although it requires careful management to prevent premature deprotection during the repetitive TFA treatments in Boc-SPPS.

These application notes provide a comprehensive guide to the effective use of this compound in automated peptide synthesizers, including detailed protocols, comparative data, and troubleshooting guidelines.

Data Presentation: Comparative Analysis of Cysteine Protecting Groups

The choice of the sulfur-protecting group for cysteine is a crucial consideration in peptide synthesis, impacting stability, potential side reactions, and final deprotection conditions. The following tables summarize the characteristics of the S-4-methoxybenzyl group in comparison to other commonly used protecting groups in the context of Boc-SPPS.

Table 1: Comparative Stability and Deprotection of Cysteine Protecting Groups in Boc-SPPS

Protecting GroupAbbreviationStability to 50% TFA in DCMDeprotection ConditionsKey AdvantagesKey Disadvantages
BenzylBzlStableHF, TFMSA[1]High stability, cost-effective.[1]Requires harsh and hazardous deprotection conditions.[1]
4-Methoxybenzyl Mob Partially Labile HF, TFMSA, AgOTf in TFA [1]More acid-labile than Bzl, allowing for potentially milder cleavage conditions. [1]Partial lability can lead to premature deprotection during synthesis. [1]
4-MethylbenzylMebStableAnhydrous HF, 0°C, ~1 hrMore labile than Bzl, potentially leading to higher yields during HF cleavage.Still requires HF; may have slightly reduced stability to repeated TFA treatment in very long peptides.
AcetamidomethylAcmStableIodine, Hg(OAc)₂, AgOTf[1]Orthogonal to Boc/Bzl, useful for regioselective disulfide bond formation.[1]Requires a separate, often harsh, deprotection step.[1]
TritylTrtLabileMild acid (e.g., 1% TFA in DCM), TFA cocktails[1]Easily cleaved under mild conditions.[1]Not stable to the repetitive TFA deprotection steps in Boc-SPPS.[2]

Table 2: Expected Performance Metrics for Peptide Synthesis Incorporating this compound

ParameterExpected ValueNotes
Coupling Efficiency (per cycle)>99%Monitored by qualitative tests like the Kaiser test. Incomplete coupling may require a second coupling step.[3]
Repetitive Cycle Yield~98-99%Represents the yield for a complete cycle of deprotection and coupling.[3]
Overall Crude Peptide Yield50-80%Highly dependent on the peptide's length and sequence.[3]
Crude Peptide Purity (by HPLC)40-70%Purification via preparative HPLC is typically required. The partial lability of the Mob group may lead to a slightly lower crude purity compared to the more stable S-benzyl group due to premature deprotection.[3]
Final Purified Peptide Yield10-30%The yield after purification and lyophilization.[3]

Experimental Protocols

Protocol 1: Automated Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a general cycle for an automated peptide synthesizer using Boc/Bzl chemistry. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]

  • To mitigate premature deprotection of the S-4-methoxybenzyl group, especially in longer sequences, consider reducing the deprotection time or using a slightly lower concentration of TFA if validated for the specific sequence.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).[1]

3. Neutralization:

  • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.[4]

  • Wash the resin thoroughly with DCM (5x).[4]

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in N,N-Dimethylformamide (DMF).

    • For HBTU/DIEA: Dissolve this compound and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 2 minutes.[5]

    • For DIC/HOBt: Dissolve this compound and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes.[4]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor coupling completion using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.[4]

5. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Final Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

1. Preparation:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in the reaction vessel of an HF apparatus.

  • Add scavengers to the vessel to protect sensitive residues from side reactions. A common scavenger cocktail is anisole (1 mL per gram of resin).[4]

2. HF Cleavage:

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours. The increased lability of the S-4-methoxybenzyl group may allow for shorter cleavage times or the use of alternative, milder cleavage cocktails such as TFMSA if optimized.

3. HF Evaporation:

  • Evaporate the HF under a stream of nitrogen, ensuring it is trapped and neutralized appropriately.

4. Peptide Precipitation and Washing:

  • Transfer the resin and peptide mixture to a centrifuge tube.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.[4]

  • Centrifuge and decant the ether. Repeat the washing step several times.

  • Dry the crude peptide under vacuum.[4]

5. Purification:

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.[4]

  • Lyophilize the pure fractions to obtain the final peptide product.[4]

Protocol 3: Assessment of Enzymatic Stability

The incorporation of D-cysteine is intended to enhance stability against enzymatic degradation. This protocol provides a general method for assessing this stability.

1. Peptide Preparation:

  • Dissolve the purified peptide containing D-cysteine and a corresponding L-cysteine control peptide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 0.5 mg/mL.[6]

2. Enzymatic Digestion:

  • Prepare a solution of the desired protease (e.g., Proteinase K, trypsin) in the same buffer.[6]

  • Incubate the peptide solutions with the protease solution at 37°C. The enzyme-to-substrate ratio should be optimized (e.g., 1:40 w/w).[6]

3. Time-Course Analysis:

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.[6]

  • Quench the enzymatic reaction by adding an equal volume of 1% TFA in water.[6]

4. HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC using a C18 column.[6]

  • Use a gradient of water/acetonitrile containing 0.1% TFA.

  • Monitor the absorbance at 215 nm.[6]

5. Data Analysis:

  • Identify the peak corresponding to the intact peptide.

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

  • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Visualizations

Logical Workflow for Peptide Synthesis and Stability Assessment

Workflow for Synthesis and Stability Assessment of a D-Cysteine Containing Peptide cluster_synthesis Peptide Synthesis cluster_stability Enzymatic Stability Assay start Start: Resin Selection spps Automated Boc-SPPS (Incorporation of this compound) start->spps cleavage Cleavage and Deprotection (e.g., HF/anisole) spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, Analytical HPLC) purification->characterization peptide_prep Prepare Peptide Solutions (L- and D-analogs) characterization->peptide_prep Purified Peptide incubation Incubation with Protease peptide_prep->incubation sampling Time-course Sampling and Quenching incubation->sampling hplc_analysis RP-HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Rate, Half-life) hplc_analysis->data_analysis

Caption: Automated synthesis and subsequent enzymatic stability assessment workflow.

Signaling Pathway: Oxytocin Receptor Activation

Peptides incorporating D-amino acids, such as analogs of oxytocin, are developed to have enhanced stability and therapeutic potential. Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[7]

Oxytocin Receptor (OTR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol oxytocin Oxytocin Analog (with D-Cysteine) otr Oxytocin Receptor (OTR) (GPCR) oxytocin->otr g_protein Gq/11 Protein otr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on cellular_response Cellular Response (e.g., Muscle Contraction) pkc->cellular_response ca_release Ca²⁺ Release er->ca_release ca_release->cellular_response

Caption: Simplified signaling cascade upon oxytocin receptor activation.[8][9]

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced proteolytic stability. The successful incorporation of this amino acid derivative in automated peptide synthesizers requires careful consideration of the partial lability of the S-4-methoxybenzyl protecting group to the repetitive TFA deprotection steps inherent in Boc-SPPS. By optimizing the synthesis cycle and cleavage conditions, researchers can effectively utilize this building block to develop novel and more robust peptide-based therapeutics. The provided protocols and data serve as a guide for the synthesis, purification, and characterization of these promising molecules.

References

Application Notes and Protocols for Monitoring the Coupling Efficiency of Boc-D-Cys(4-MeOBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solid-phase peptide synthesis (SPPS) of complex peptides relies on the near-quantitative efficiency of each amino acid coupling step. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. The monitoring of coupling efficiency is therefore a critical in-process control.

This document provides detailed application notes and protocols for monitoring the coupling efficiency of N-α-tert-butyloxycarbonyl-S-4-methoxybenzyl-D-cysteine (Boc-D-Cys(4-MeOBzl)-OH), a commonly used protected amino acid. The bulky nature of the 4-methoxybenzyl (MeOBzl) protecting group can present steric hindrance, potentially leading to slower coupling kinetics and incomplete reactions. Consequently, careful monitoring is essential to ensure the successful incorporation of this residue.

We present three common methods for monitoring coupling efficiency: the qualitative Kaiser test, and the quantitative methods of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Qualitative Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a rapid and highly sensitive qualitative method for detecting the presence of free primary amines on the solid support.[1][2][3] A positive result (intense blue color) after a coupling step indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction. Conversely, a negative result (yellow or colorless) suggests a successful coupling.[1][4]

Principle of the Kaiser Test

The test is based on the reaction of ninhydrin with primary amines. In this reaction, the amino acid is oxidatively deaminated, and the released ammonia condenses with a second molecule of ninhydrin to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[1] The intensity of the color is proportional to the concentration of free primary amines.[3]

Experimental Protocol: Qualitative Kaiser Test

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[4] Caution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]

  • Washing Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF).

Procedure:

  • Sample Collection: Carefully withdraw a small sample of the peptide-resin (10-15 beads) from the reaction vessel.[4]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents and solvents.[1]

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each of the Kaiser test reagents (A, B, and C).[4]

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[4]

  • Observation: Remove the test tube from the heat source and observe the color of the beads and the solution.[1]

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless or yellow solution and beadsComplete coupling (<0.1% free amine)Proceed to the next deprotection step.
Dark blue solution, colorless beadsNearly complete couplingExtend coupling time or consider a second coupling.
Light blue solution, dark blue beadsIncomplete couplingPerform a second coupling (recouple).
Intense blue solution and beadsFailed couplingInvestigate potential issues with reagents or protocol before recoupling.

Table based on information from[4]

Kaiser Test Workflow start Start: Post-Coupling Step sample Collect Resin Sample (10-15 beads) start->sample wash Wash Resin with DMF and DCM sample->wash add_reagents Add Kaiser Reagents A, B, C wash->add_reagents heat Heat at 110°C for 5 min add_reagents->heat observe Observe Color heat->observe interpret Interpret Results observe->interpret complete Coupling Complete (Yellow) interpret->complete Negative incomplete Coupling Incomplete (Blue) interpret->incomplete Positive proceed Proceed to Next Step complete->proceed recouple Recouple or Cap incomplete->recouple

Figure 1. Workflow for the qualitative Kaiser test.

Quantitative Monitoring: High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful quantitative technique to assess the efficiency of a coupling reaction. This method involves cleaving a small sample of the peptide from the resin and analyzing the crude mixture. The relative peak areas of the unreacted (starting material) and the coupled peptide in the chromatogram provide a quantitative measure of the coupling efficiency.

Experimental Protocol: HPLC Analysis

Sample Preparation (Test Cleavage):

  • Sample Collection: After the coupling reaction, withdraw a small amount of the dried peptide-resin (5-10 mg).[5]

  • Cleavage: Place the resin in a microcentrifuge tube. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[5][6]

  • Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[5]

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.[5]

  • Dissolution: Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.[7]

HPLC Parameters:

ParameterRecommended Condition
Instrumentation Standard HPLC system with a UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[6]
Mobile Phase A 0.1% TFA in water[6]
Mobile Phase B 0.1% TFA in acetonitrile[6]
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutes[6]
Flow Rate 1.0 mL/min for analytical column[6]
Detection UV absorbance at 214 nm or 220 nm[6]

Data Analysis:

The coupling efficiency is calculated from the peak areas in the HPLC chromatogram:

Efficiency (%) = [Area of Coupled Peptide Peak / (Area of Coupled Peptide Peak + Area of Unreacted Peptide Peak)] x 100

HPLC Analysis Workflow start Start: Post-Coupling Step sample Collect Resin Sample (5-10 mg) start->sample cleavage Cleave Peptide from Resin (TFA/TIS/H2O) sample->cleavage precipitate Precipitate Peptide (Cold Ether) cleavage->precipitate dissolve Dissolve Peptide in Mobile Phase A precipitate->dissolve inject Inject Sample into HPLC dissolve->inject analyze Analyze Chromatogram inject->analyze calculate Calculate Coupling Efficiency from Peak Areas analyze->calculate end End: Quantitative Result calculate->end Mass Spectrometry Analysis Workflow start Start: Cleaved Peptide Sample lc_separation LC Separation (Reversed-Phase) start->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Scan (Identify Precursor Ions) esi_ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation (Sequence Confirmation) ms1_scan->ms2_fragmentation data_analysis Data Analysis (Confirm Product Mass & Purity) ms2_fragmentation->data_analysis end End: Confirmed Structure data_analysis->end Peptide Coupling Reaction amino_acid Boc-D-Cys(4-MeOBzl)-OH activation Activation amino_acid->activation coupling_reagent Coupling Reagent (e.g., HBTU, DIC) coupling_reagent->activation activated_ester Activated Ester Intermediate activation->activated_ester coupling Coupling activated_ester->coupling peptide_resin H2N-Peptide-Resin peptide_resin->coupling coupled_product Boc-D-Cys(4-MeOBzl)-Peptide-Resin coupling->coupled_product byproduct Byproduct (e.g., HOBt, Urea) coupling->byproduct

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-synthesis modification of peptides containing S-4-methoxybenzyl-D-cysteine (Cys(Mob)). The S-4-methoxybenzyl protecting group is a commonly used acid-labile protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS). Its removal is a prerequisite for subsequent modifications of the cysteine residue, such as alkylation, arylation, or disulfide bond formation.

Introduction

The thiol group of cysteine is a versatile functional handle for the site-specific modification of peptides, enabling the introduction of various functionalities such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains. The S-4-methoxybenzyl (Mob) group offers robust protection during peptide synthesis and can be cleaved under moderately acidic conditions, often concurrently with the final cleavage of the peptide from the resin. This document outlines the procedures for the deprotection of Cys(Mob) and subsequent common modifications of the liberated thiol group.

Data Presentation: Deprotection of S-4-methoxybenzyl-D-cysteine

The choice of cleavage cocktail for the removal of the S-4-methoxybenzyl group depends on the overall peptide sequence and the presence of other acid-sensitive residues. The efficiency of deprotection can be influenced by the scavengers present in the cleavage cocktail.

Cleavage Cocktail Composition (TFA/Scavengers)TimeTemperatureDeprotection Efficiency (%)Reference
95% TFA / 2.5% TIS / 2.5% H₂O2-4 hoursRoom Temp.>95[1]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS2-3 hoursRoom Temp.>95[2]
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole2-4 hoursRoom Temp.>95[2]
HF/Anisole (9:1)1 hour0 °C>98[1]
TFMSA/TFA/Anisole (1:8:1)45 min0 °C>95[1]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; HF: Hydrogen fluoride; TFMSA: Trifluoromethanesulfonic acid. Note: Deprotection efficiencies are representative and can be sequence-dependent.

Experimental Protocols

Protocol 1: Deprotection of S-4-methoxybenzyl-D-cysteine and Peptide Cleavage from Resin

This protocol describes the standard procedure for the simultaneous deprotection of the Cys(Mob) group and cleavage of the peptide from a solid support (e.g., Rink Amide resin) using a trifluoroacetic acid (TFA)-based cocktail.

Materials:

  • Peptide-resin containing S-4-methoxybenzyl-D-cysteine

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% distilled H₂O

  • Cold diethyl ether

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Transfer the peptide-resin to a reaction vessel.

  • Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any residual solvents.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with gentle shaking for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of neat TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension at 3000 x g for 10 minutes to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Protocol 2: Post-Deprotection Alkylation of D-Cysteine Thiol

This protocol outlines the alkylation of the free thiol group of D-cysteine with iodoacetamide after the peptide has been cleaved from the resin and the Mob group has been removed.

Materials:

  • Crude deprotected peptide containing a free D-cysteine thiol

  • Alkylation Buffer: 0.1 M Tris-HCl, pH 8.0

  • Iodoacetamide solution: 1 M in DMF or water (prepare fresh)

  • Dithiothreitol (DTT) solution: 1 M in water (for quenching)

  • HPLC for purification

Procedure:

  • Dissolve the crude peptide in the Alkylation Buffer to a concentration of 1-5 mg/mL.

  • Add a 10-fold molar excess of the iodoacetamide solution to the peptide solution.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC-MS to confirm the modification.

  • Once the reaction is complete, quench any excess iodoacetamide by adding DTT to a final concentration of 20 mM.

  • Incubate for 15 minutes at room temperature.

  • Acidify the reaction mixture with a small amount of TFA (to pH < 4) to stop the reaction.

  • Purify the alkylated peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: On-Resin Disulfide Bond Formation

This protocol describes the formation of a disulfide bond on the solid support after selective deprotection of a cysteine residue. This is useful for creating cyclic peptides. For this protocol to be applicable, an orthogonal protecting group strategy would be employed where Cys(Mob) is cleaved under conditions that leave other cysteine protecting groups, like Cys(Trt) or Cys(Acm), intact. However, since Mob is typically cleaved under strong acid conditions that also cleave Trt, a more common strategy for on-resin cyclization involves milder, orthogonally-cleavable protecting groups. For the purpose of illustrating a post-synthesis modification, a solution-phase oxidation protocol is more relevant after global deprotection.

Protocol 4: Solution-Phase Disulfide Bond Formation (Oxidation)

This protocol describes the formation of a disulfide bond in solution after the peptide has been fully deprotected and cleaved from the resin.

Materials:

  • Crude deprotected peptide containing at least two free D-cysteine thiols

  • Oxidation Buffer: 0.1 M Ammonium Bicarbonate, pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • HPLC for purification

Procedure:

  • Dissolve the crude peptide in the Oxidation Buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Add DMSO to the solution to a final concentration of 10-20% (v/v). DMSO acts as a mild oxidant.

  • Stir the solution gently at room temperature and expose it to air (air oxidation).

  • Monitor the progress of the oxidation by HPLC-MS. The reaction can take several hours to days.

  • Once the reaction is complete, acidify the solution with TFA to pH < 4.

  • Purify the cyclized peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_modification Post-Synthesis Modification cluster_purification Purification & Analysis start Start with Amino Acid-loaded Resin spps Stepwise SPPS with Fmoc-D-Cys(Mob)-OH start->spps cleavage Treat with TFA Cocktail (e.g., 95% TFA/TIS/H2O) spps->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation crude_peptide Crude Peptide with Free Cys-SH precipitation->crude_peptide alkylation Alkylation (e.g., Iodoacetamide) crude_peptide->alkylation Option 1 oxidation Oxidation (e.g., DMSO/Air) crude_peptide->oxidation Option 2 hplc RP-HPLC Purification alkylation->hplc oxidation->hplc analysis LC-MS & Lyophilization hplc->analysis end Final Modified Peptide analysis->end

Caption: Experimental workflow for post-synthesis modification.

logical_relationship Peptide_on_Resin Peptide-Resin (Cys(Mob)) Cleavage_Deprotection Cleavage & Deprotection (TFA-based) Peptide_on_Resin->Cleavage_Deprotection Free_Thiol_Peptide Peptide with Free Thiol (Cys-SH) Cleavage_Deprotection->Free_Thiol_Peptide Alkylation Alkylation Free_Thiol_Peptide->Alkylation Disulfide_Formation Disulfide Formation Free_Thiol_Peptide->Disulfide_Formation Other_Modifications Other Modifications (e.g., Maleimide addition) Free_Thiol_Peptide->Other_Modifications

Caption: Logical relationships in post-synthesis modification.

References

Troubleshooting & Optimization

Preventing racemization of Boc-S-4-methoxybenzyl-D-cysteine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Boc-S-4-methoxybenzyl-D-cysteine during Coupling

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize and prevent the racemization of this compound during peptide coupling reactions.

Troubleshooting Guide

Significant racemization of this compound during coupling can lead to diastereomeric impurities that are challenging to separate, ultimately impacting peptide purity, structure, and biological activity. If you are encountering issues with racemization, consider the following troubleshooting steps categorized by experimental parameters.

Problem: High levels of D-cysteine epimer detected after coupling.

ParameterIssueSolution
Coupling Reagent Highly activating uronium/phosphonium reagents (e.g., HBTU, HATU, PyBOP) in the presence of a strong base significantly promote racemization.[1][2][3]Switch to a carbodiimide-based coupling method. The combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is recommended for minimizing racemization.[4][5]
Base Selection Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) are major contributors to base-catalyzed racemization of cysteine.[3][6]Use a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (TMP, collidine) has been shown to be substantially better at minimizing racemization compared to DIEA or N-methylmorpholine (NMM).[3][6] If a stronger base is necessary, reduce the number of equivalents used.[6]
Pre-activation Time Prolonged pre-activation of the carboxylic acid with uronium/phosphonium reagents before addition to the amine component increases the opportunity for racemization.[2][3]Eliminate or minimize the pre-activation step. Add the coupling reagents to the reaction vessel containing the resin-bound peptide and the protected amino acid simultaneously (in-situ activation).[7]
Solvent Conditions Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the enolization pathway leading to racemization.[3][6]Consider using a less polar solvent or a solvent mixture. A 1:1 mixture of dichloromethane (DCM) and DMF can reduce the rate of racemization.[3][6]
Reaction Temperature Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1][2]Perform the coupling at room temperature. If elevated temperatures are required for a difficult coupling, carefully evaluate the trade-off between coupling efficiency and racemization.

Quantitative Data Summary

The choice of coupling conditions has a significant impact on the level of cysteine racemization. The following table summarizes data from a study on the model peptide H-Gly-Cys-Phe-NH₂, illustrating the effect of different coupling reagents and bases on the racemization of Fmoc-Cys(Trt)-OH. While the protecting group is different, the trends are informative for understanding the factors influencing racemization of cysteine derivatives in general.

Coupling ReagentBasePre-activation% D-Isomer (Racemization)
HBTUDIEA5 min5-33%[3]
HBTUDIEA0 min~6-7 fold reduction[3]
HBTUTMP0 minFurther reduction[3]
DIC/HOBt-5 min<1%[3]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound using DIC/HOBt

This protocol is designed to minimize racemization during the incorporation of this compound.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • N-α-Deprotection: Treat the resin with the appropriate deprotection solution for your N-terminal protecting group (e.g., TFA for Boc).

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, a second coupling may be necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Visualizations

Mechanism of Cysteine Racemization

The primary mechanism for cysteine racemization during coupling involves the base-catalyzed abstraction of the α-proton to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.

racemization_mechanism cluster_start L-Cysteine Derivative cluster_activation Activation cluster_enolate Base-Catalyzed Enolization cluster_protonation Reprotonation start Boc-NH-CH(COOH)-CH₂-S-R activated Boc-NH-CH(CO-X)-CH₂-S-R start->activated Coupling Reagent enolate Boc-NH-C⁻(CO-X)=CH-S-R ↔ Boc-NH-C(CO-X)=C⁻-S-R activated->enolate + Base - H⁺ d_cysteine D-Cysteine Derivative enolate->d_cysteine + H⁺ l_cysteine L-Cysteine Derivative enolate->l_cysteine + H⁺

Caption: Mechanism of base-catalyzed racemization of a protected cysteine residue.

Troubleshooting Flowchart for Cysteine Racemization

This flowchart provides a logical workflow for addressing racemization issues during the coupling of this compound.

troubleshooting_flowchart start High Racemization Detected coupling_reagent Are you using HBTU/HATU/PyBOP with DIEA? start->coupling_reagent switch_reagent Switch to DIC/HOBt or DIC/Oxyma coupling_reagent->switch_reagent Yes check_base Are you using DIEA? coupling_reagent->check_base No final_check Re-evaluate racemization levels switch_reagent->final_check switch_base Switch to a weaker base (e.g., Collidine, NMM) check_base->switch_base Yes check_preactivation Are you pre-activating the amino acid? check_base->check_preactivation No switch_base->final_check no_preactivation Eliminate pre-activation step check_preactivation->no_preactivation Yes check_solvent Are you using neat DMF? check_preactivation->check_solvent No no_preactivation->final_check change_solvent Use DCM/DMF (1:1) check_solvent->change_solvent Yes check_solvent->final_check No change_solvent->final_check

Caption: A decision tree for troubleshooting cysteine racemization during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

A1: Cysteine derivatives are generally susceptible to racemization due to the electron-withdrawing nature of the sulfur atom in the side chain, which increases the acidity of the α-proton.[8] During the activation of the carboxylic acid for coupling, this α-proton can be readily abstracted by a base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.[8]

Q2: What is the single most effective change I can make to my protocol to reduce racemization?

A2: The most impactful change is typically switching from a uronium/phosphonium-based coupling reagent (like HBTU) with a strong base (like DIEA) to a carbodiimide-based method, such as DIC in the presence of HOBt or Oxyma, without a strong tertiary amine base.[3][5]

Q3: Does the S-4-methoxybenzyl protecting group itself influence the rate of racemization?

A3: While all cysteine derivatives are prone to racemization, the specific S-protecting group can have an effect. Studies have compared various S-protecting groups, and while the 4-methoxybenzyl group is commonly used, other groups like 4,4'-dimethoxydiphenylmethyl (Ddm) have been shown to further reduce racemization compared to the more traditional Trityl (Trt) group.[2] However, the primary factors influencing racemization remain the choice of coupling reagent and base.

Q4: Can I still use microwave-assisted synthesis when coupling this compound?

A4: Microwave heating can accelerate coupling reactions but also significantly increases the risk of racemization for sensitive amino acids like cysteine.[1][2] If microwave assistance is used, it is critical to employ racemization-suppressing conditions, such as carbodiimide-based coupling reagents and weaker bases. It is advisable to perform a small-scale test reaction to quantify the level of racemization under your specific microwave conditions.

Q5: Are there any additives that can help suppress racemization?

A5: Yes, additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[5][9] These additives work by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.

References

Technical Support Center: S-4-Methoxybenzyl (S-MOB) Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of the S-4-methoxybenzyl (S-MOB) group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for S-MOB group deprotection?

A1: The S-4-methoxybenzyl (S-MOB) group is an acid-labile protecting group, commonly removed under strong acidic conditions.[1] A widely used method involves treatment with a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[2] For substrates in peptide synthesis, especially those containing sensitive residues like selenocysteine, a common deprotection cocktail is TFA/scavenger/co-solvent.[3][4]

Q2: Why is my S-MOB deprotection incomplete?

A2: Incomplete deprotection of the S-MOB group can be attributed to several factors, including suboptimal reaction conditions, reagent degradation, or inherent properties of the substrate. Insufficient acid strength or concentration, low reaction temperatures, and short reaction times are common culprits.[3] Additionally, the stability of the S-MOB group can be influenced by the surrounding molecular structure.[2]

Q3: What are the common side reactions observed during S-MOB deprotection?

A3: A primary side reaction during S-MOB deprotection is the re-alkylation of nucleophilic residues by the liberated 4-methoxybenzyl cation. This can lead to the formation of unwanted byproducts.[5] In the context of peptide synthesis, sensitive amino acids can undergo modification. For instance, tryptophan can be modified, and methionine can be oxidized. With selenocysteine-containing peptides, deselenization can occur under harsh acidic conditions.[6][7]

Q4: What is the role of a scavenger in the deprotection reaction?

A4: Scavengers are crucial components of the deprotection cocktail that act as cation traps. When the S-MOB group is cleaved, it forms a resonance-stabilized 4-methoxybenzyl cation. Scavengers, which are typically electron-rich aromatic compounds or thiols, react with this cation, preventing it from reattaching to the desired product or reacting with other nucleophilic sites on the molecule.[5] Common scavengers include thioanisole, triethylsilane (TES), and triisopropylsilane (TIS).[8]

Q5: Can the S-MOB group be removed under non-acidic conditions?

A5: While acid-mediated cleavage is the most common method, alternative deprotection strategies exist. These are particularly useful for substrates that are sensitive to strong acids. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective for removing PMB ethers, a similar protecting group.[9][10] However, the compatibility of these methods with sulfur-containing compounds must be carefully evaluated.

Troubleshooting Guide

Issue: Incomplete S-MOB Deprotection

This is a frequent challenge encountered during the deprotection of S-MOB protected compounds. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Insufficient Acid Strength/Concentration Increase the concentration of TFA in the cleavage cocktail. For particularly resistant substrates, stronger acids like trifluoromethanesulfonic acid (TFMSA) may be considered, although this increases the risk of side reactions.[7]
Suboptimal Reaction Time and Temperature Increase the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). Gently warming the reaction mixture (e.g., to 40°C) can also enhance the rate of deprotection, but should be done cautiously to avoid side reactions.[3][8]
Ineffective Scavenger Cocktail Optimize the scavenger cocktail. A combination of scavengers can be more effective. For example, a cocktail of TFA/TES/thioanisole has been shown to be highly efficient for the deprotection of Sec(Mob).[3][4] Ensure scavengers are fresh and used in sufficient excess.
Reagent Degradation Use fresh, high-purity TFA and scavengers. TFA is hygroscopic and its effectiveness can be diminished by water.
Steric Hindrance If steric hindrance around the S-MOB group is suspected, prolonged reaction times or elevated temperatures may be necessary.

Experimental Protocols

Standard Protocol for S-MOB Deprotection using a TFA Cocktail

This protocol provides a general guideline for the deprotection of an S-MOB protected compound. The specific conditions may require optimization based on the substrate.

  • Preparation of the Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail consists of:

      • 95% Trifluoroacetic acid (TFA)

      • 2.5% Triethylsilane (TES)

      • 2.5% Water

    • For sulfur-containing compounds, thioanisole (2-5%) is often included as a scavenger.

  • Deprotection Reaction:

    • Dissolve the S-MOB protected substrate in the cleavage cocktail. A typical ratio is 10 mL of cocktail per 100 mg of substrate.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC or TLC until complete deprotection is observed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the TFA by rotary evaporation or by precipitation of the product.

    • For peptide products, the crude peptide is often precipitated by the addition of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated product.

    • Wash the pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by an appropriate chromatographic method, such as reverse-phase HPLC for peptides.

Visualizations

Troubleshooting_Workflow start Incomplete S-MOB Deprotection check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality check_conditions->check_reagents Conditions OK? increase_time_temp Increase Reaction Time / Temperature check_conditions->increase_time_temp Conditions Suboptimal? check_reagents->start Reagents Degraded? optimize_cocktail Optimize Scavenger Cocktail check_reagents->optimize_cocktail Reagents Fresh? optimize_cocktail->increase_time_temp stronger_acid Consider Stronger Acid (e.g., TFMSA) increase_time_temp->stronger_acid Still Incomplete? monitor Monitor Progress (HPLC/TLC) stronger_acid->monitor monitor->increase_time_temp Incomplete? complete Deprotection Complete monitor->complete Complete?

Caption: Troubleshooting workflow for incomplete S-MOB deprotection.

Deprotection_Mechanism cluster_0 Deprotection Steps S-MOB_Substrate R-S-MOB Protonation Protonation (+ H⁺ from TFA) S-MOB_Substrate->Protonation Carbocation_Formation Formation of 4-Methoxybenzyl Cation Protonation->Carbocation_Formation Deprotected_Substrate R-SH Carbocation_Formation->Deprotected_Substrate Release of Substrate Scavenging Cation Trapping by Scavenger Carbocation_Formation->Scavenging Reaction with Scavenger Scavenged_Product Scavenger-MOB Adduct Scavenging->Scavenged_Product

Caption: Simplified mechanism of acid-catalyzed S-MOB deprotection.

References

Technical Support Center: Optimization of Cleavage Conditions to Minimize Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of cleavage conditions in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of side product formation during peptide cleavage?

Side product formation during the final cleavage step of SPPS is primarily caused by highly reactive carbocations generated from the removal of acid-labile side-chain protecting groups and the cleavage of the peptide from the resin linker.[1][2] These electrophilic species can subsequently modify nucleophilic amino acid residues within the peptide chain, leading to undesired adducts and a decrease in the final yield and purity of the target peptide.[1]

Q2: Which amino acid residues are most susceptible to modification during cleavage?

Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during cleavage.[3] The most commonly affected residues include:

  • Tryptophan (Trp): The indole side chain is highly susceptible to alkylation.[1][3]

  • Methionine (Met): The thioether side chain can be S-alkylated or oxidized to methionine sulfoxide.[1][3][4]

  • Cysteine (Cys): The thiol group is prone to alkylation, particularly by tert-butyl cations.[1][3][5]

  • Tyrosine (Tyr): The activated aromatic ring can be alkylated.[1][3]

  • Arginine (Arg): Protecting groups like Pmc and Mtr can be slow to cleave and generate reactive species that can lead to side reactions, including the transfer of sulfonyl protecting groups to tryptophan residues.[1][6]

Q3: What is the role of scavengers in a cleavage cocktail?

Scavengers are nucleophilic compounds added to the cleavage cocktail, typically a strong acid like trifluoroacetic acid (TFA), to trap reactive carbocations.[1][2] By quenching these electrophilic species, scavengers prevent them from reacting with sensitive amino acid residues in the peptide, thereby minimizing the formation of side products.[1][7] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1]

Q4: How do I select the appropriate cleavage cocktail for my peptide?

The selection of an optimal cleavage cocktail is dictated by the amino acid sequence of the peptide, particularly the presence of sensitive residues.[3]

  • For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[1]

  • For peptides containing Cys, Met, or Trp: The inclusion of scavengers like 1,2-ethanedithiol (EDT) is recommended to protect against alkylation and oxidation.[1][5]

  • For peptides with Arg(Pmc/Mtr): More potent scavenger mixtures, such as Reagent K, may be necessary to handle the reactive species generated from these protecting groups.[1][8]

Troubleshooting Guide

This guide addresses common problems encountered during peptide cleavage and provides systematic approaches to resolving them.

Problem 1: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Possible Cause: Formation of side products due to inadequate scavenging of reactive carbocations.[9]

  • Solution:

    • Identify the nature of the side product: Use mass spectrometry to determine the mass of the impurity. A mass increase of +56 Da on a Cysteine-containing peptide, for example, suggests S-tert-butylation.[10]

    • Optimize the scavenger cocktail: Based on the identified side product and the peptide sequence, adjust the scavenger cocktail. For instance, if S-alkylation of Cysteine is observed, increasing the concentration of a thiol scavenger like EDT or dithiothreitol (DTT) can be beneficial.[1][10] The use of benzylthiols like 1,4-benzenedimethanethiol (1,4-BDMT) has also been shown to improve purity and yield.[11]

    • Consider a different cleavage reagent: For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be effective.[8]

Problem 2: Low yield of the desired peptide.

  • Possible Cause 1: Incomplete cleavage from the resin.[12]

  • Solution:

    • Verify cleavage completion: After the standard cleavage time, perform a qualitative test (e.g., ninhydrin test) on a small sample of the resin to check for remaining peptide.[12]

    • Extend the cleavage time: Some peptides, particularly those with sterically hindered residues, may require longer incubation times (e.g., 4 hours or more).[12]

    • Re-cleavage: If a significant amount of peptide remains on the resin, a second cleavage step with fresh reagent can improve recovery.[13]

  • Possible Cause 2: Peptide precipitation in the cleavage cocktail or poor precipitation in ether.[9][13]

  • Solution:

    • Alter the solvent composition: If the peptide precipitates in the cleavage cocktail, modifying the solvent system may help.

    • Optimize precipitation: If no precipitate forms upon addition to cold ether, try concentrating the TFA filtrate under a stream of nitrogen before adding it to the ether.[13] Also, check the ether supernatant for any dissolved peptide.[14]

Problem 3: Oxidation of Methionine or Cysteine residues.

  • Possible Cause: Exposure to air and reactive species during cleavage.[4][5]

  • Solution:

    • Include reducing agents: Add scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), to the cleavage cocktail to keep sulfhydryl groups in a reduced state.[3][5]

    • Use specialized cocktails: Reagent H, which contains dimethylsulfide and ammonium iodide, is specifically designed to minimize Met oxidation.[3][4]

    • Perform cleavage under an inert atmosphere: Conducting the cleavage reaction under a nitrogen or argon atmosphere can help minimize oxidation.[3][14]

Data Presentation

Table 1: Common Cleavage Cocktails and Their Applications

Cleavage CocktailComposition (v/v/v)Primary ApplicationReference(s)
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral-purpose cocktail for peptides without sensitive residues.[1][12]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][8]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[3]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of Methionine.[3][4]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues

This protocol is suitable for the cleavage of most peptides from acid-labile resins (e.g., Wang, Rink Amide) that do not contain highly sensitive residues like Cys, Met, or Trp.[9]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.[9]

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.[1] Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[9]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[9]

  • Precipitation: In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether or diethyl ether.[9] Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate should form.[1]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.[9]

  • Washing: Wash the peptide pellet with cold ether at least twice more to remove residual scavengers.[1][9]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][9]

Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing multiple sensitive residues such as Trp, Tyr, Met, and Cys.[8]

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.[15]

  • Prepare Cleavage Cocktail "Reagent K": Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8][15] Caution: Handle TFA and thioanisole in a well-ventilated fume hood.

  • Cleavage and Deprotection: Drain the DCM. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.[15]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.[15]

  • Isolation and Purification: Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate). Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum. Purify the crude peptide using reverse-phase HPLC.[15]

Visualizations

Cleavage_Workflow Resin Peptide-Resin Cocktail Prepare Cleavage Cocktail Cleavage Cleavage Reaction (TFA + Scavengers) Resin->Cleavage Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Filtrate Wash Wash and Dry Peptide Pellet Precipitate->Wash Crude Crude Peptide Wash->Crude Scavenger_Action cluster_cleavage TFA Cleavage cluster_reactions Potential Reactions ProtectingGroup Protecting Group Carbocation Reactive Carbocation (+) ProtectingGroup->Carbocation Acidolysis Peptide Sensitive Residue (e.g., Trp, Met, Cys) Carbocation->Peptide Attack Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Trapping SideProduct Side Product (Alkylated/Oxidized Peptide) Neutralized Neutralized Species Troubleshooting_Workflow Start Low Yield or Purity Issue CheckCleavage Incomplete Cleavage? Start->CheckCleavage CheckPurity Side Products Present? CheckCleavage->CheckPurity No ExtendCleavage Extend Cleavage Time or Re-cleave CheckCleavage->ExtendCleavage Yes IdentifySideProduct Identify Side Product (Mass Spec) CheckPurity->IdentifySideProduct Yes End Improved Yield and Purity CheckPurity->End No ExtendCleavage->End OptimizeScavengers Optimize Scavenger Cocktail IdentifySideProduct->OptimizeScavengers OptimizeScavengers->End

References

Side reactions associated with Boc-S-4-methoxybenzyl-D-cysteine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions regarding the use of N-Boc-S-4-methoxybenzyl-D-cysteine (Boc-D-Cys(Mob)) in Boc-based Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions during their work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary function of the 4-methoxybenzyl (Mob) group in Boc-SPPS?

A: The 4-methoxybenzyl (Mob) group serves as a protecting group for the thiol side chain of cysteine. Its main role is to prevent undesirable side reactions, such as oxidation to form disulfide bonds, during the iterative steps of peptide chain elongation.[1] It is designed to be stable during the repetitive Nα-Boc deprotection steps which typically use moderate acids like trifluoroacetic acid (TFA), but removable during the final, harsh acid cleavage from the resin.[1][2]

Q2: What is the principal side reaction associated with the use of Cys(Mob) during the final cleavage step?

A: The most significant side reaction occurs during final cleavage with strong acids like anhydrous hydrogen fluoride (HF) or high concentrations of TFA.[3][4] The acid cleaves the Mob group, generating a highly reactive 4-methoxybenzyl carbocation. This carbocation is a potent alkylating agent that can irreversibly modify nucleophilic amino acid side chains within the peptide sequence.[4][5]

Q3: Which amino acid residues are most susceptible to alkylation by the 4-methoxybenzyl carbocation?

A: Tryptophan (Trp) is particularly vulnerable to alkylation on its indole ring.[6][7] Other susceptible residues include methionine (Met), which can be alkylated at its thioether side chain, and tyrosine (Tyr), which can be modified on its phenol ring.[5][8] The deprotected cysteine thiol itself can also be re-alkylated.[8]

Q4: What are "scavengers" and why are they essential when cleaving peptides containing Cys(Mob)?

A: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive cationic species, like the 4-methoxybenzyl carbocation, before they can cause side reactions with the peptide.[4][8] Using an effective scavenger cocktail is crucial to obtain the desired peptide with high purity. Common scavengers include anisole, thioanisole, p-cresol, and triisopropylsilane (TIS).[4][5]

Q5: Is the 4-methoxybenzyl (Mob) group completely stable during Nα-Boc deprotection cycles?

A: While generally stable, the Mob group exhibits some partial lability to the repeated TFA treatments required for Nα-Boc removal, especially in the synthesis of long peptides.[1] This premature cleavage can expose the cysteine thiol, leading to undesired disulfide bond formation or other modifications during subsequent synthesis steps. For very long sequences, a more robust protecting group like S-benzyl (Bzl) might be considered.[9]

Section 2: Troubleshooting Guide

This section addresses common problems encountered when using Boc-D-Cys(Mob) in SPPS.

Problem 1: Mass spectrometry of the crude product shows an unexpected mass addition of +121 Da.

  • Likely Cause: This mass addition corresponds to the alkylation of a susceptible amino acid residue (most commonly Tryptophan) by the 4-methoxybenzyl carbocation (mass of C₈H₉O⁺ ≈ 121.16 Da). This indicates that the scavenger cocktail was insufficient to quench the reactive cations generated during cleavage.[4][5]

  • Solution:

    • Optimize Scavenger Cocktail: Increase the concentration or change the combination of scavengers in your cleavage mixture. Thioanisole is particularly effective for scavenging benzyl-type cations.[10] A common and robust mixture is "Reagent K," which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[11]

    • Use Low/High HF Method: If using HF cleavage, consider the two-step "low-high" HF procedure. The initial "low HF" step (e.g., HF:DMS 1:3) favors an SN2 mechanism for deprotection, which minimizes carbocation formation.[3] The subsequent "high HF" step removes more resistant protecting groups.

Problem 2: Incomplete removal of the 4-methoxybenzyl (Mob) protecting group is observed.

  • Likely Cause: The cleavage conditions (time, acid strength) were insufficient for complete deprotection. The Mob group, while more labile than the unsubstituted benzyl (Bzl) group, still requires strong acidolysis.[9] Certain scavengers can also influence cleavage efficiency.

  • Solution:

    • Increase Reaction Time: Extend the duration of the cleavage reaction (e.g., from 60 minutes to 90-120 minutes at 0°C for HF cleavage).[4]

    • Add Thioanisole: Thioanisole has been shown to be essential for the efficient removal of the Mob group from cysteine when using certain cleavage reagents like DTNP in TFA.[10] It can act as a catalyst in the deprotection process.

Problem 3: Significant formation of disulfide-linked dimers or oligomers in the crude product.

  • Likely Cause: The deprotected cysteine thiol is highly susceptible to oxidation, which can occur during the cleavage reaction or subsequent workup if exposed to air. This indicates a lack of a suitable reducing agent in the cleavage cocktail.[12]

  • Solution:

    • Incorporate a Reducing Scavenger: Add a thiol-based scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail.[12] These agents help maintain a reducing environment, preventing the oxidation of the free sulfhydryl group.

    • Workup Under Inert Atmosphere: During workup (e.g., precipitation with ether), try to minimize the peptide's exposure to air. Degassing solvents and working under a nitrogen or argon atmosphere can be beneficial.

Section 3: Data Presentation

Table 1: Common Scavengers and Their Functions in Boc-SPPS Cleavage

ScavengerChemical ClassPrimary FunctionTarget Species
Anisole Aryl EtherCarbocation ScavengerBenzyl, Methoxybenzyl, and t-butyl cations[5]
Thioanisole ThioetherCarbocation Scavenger; Assists in deprotectionBenzyl-type cations; Arg(Tos) cleavage[7][10]
p-Cresol PhenolCarbocation ScavengerBenzyl, Methoxybenzyl, and t-butyl cations[4][5]
1,2-Ethanedithiol (EDT) ThiolReducing Agent; Carbocation Scavengert-butyl cations; Prevents Trp oxidation[8][12]
Triisopropylsilane (TIS) SilaneReducing Agent; Carbocation ScavengerTrityl cations; Reduces oxidized species[8][13]
Dimethyl Sulfide (DMS) ThioetherSN2 Promoter (in low HF)Reduces carbocation formation[3]

Table 2: Recommended Cleavage Cocktails for Peptides with Cys(Mob) and Other Sensitive Residues

Cocktail NameComposition (v/v or v/w)Target Peptide CharacteristicsReference
Standard HF 90% HF, 10% AnisoleStandard peptides without highly sensitive residues.[14]
HF with Cresol 90% HF, 10% p-CresolPeptides containing multiple Cys, Glu, or Asp residues.[14]
TFA "Reagent K" 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple Trp, Met, Cys, and Arg(Pmc/Pbf). Maximally efficient in suppressing a wide range of side reactions.[8][11]
TFA/TIS 95% TFA, 2.5% H₂O, 2.5% TISGeneral use for peptides without Cys or Met. Not recommended for Cys(Mob) due to potential for incomplete scavenging of the Mob cation.[8]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Standard Anhydrous HF Cleavage

This protocol requires a dedicated, HF-resistant apparatus and specialized safety precautions.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours. Place the resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF reaction vessel. Add the appropriate scavenger cocktail (e.g., 1.0 mL of p-cresol for a peptide with Cys(Mob)).[4][14]

  • HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Condense approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir the slurry for 60-90 minutes. For peptides with multiple Arg(Tos) or Cys(Mob) residues, the time may be extended.[4]

  • HF Removal: After the reaction, remove the HF by evaporation under a vacuum, aspirating the gas through a base trap (e.g., soda lime). This must be done carefully to prevent the resin from being carried into the manifold.[4]

  • Workup: Wash the resulting peptide and resin mixture with cold diethyl ether (3x) to remove the scavengers and cleavage byproducts. Precipitate the peptide.

  • Extraction & Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and filter to remove the resin. Lyophilize the aqueous solution to obtain the crude peptide powder.

Diagrams

Side_Reaction_Pathway Peptide_Cys_Mob Peptide-Cys-S-CH₂-Ph-OMe (Resin-bound) Cleaved_Peptide Peptide-Cys-SH (Desired Product) Peptide_Cys_Mob->Cleaved_Peptide Deprotection Carbocation ⁺CH₂-Ph-OMe (4-Methoxybenzyl Cation) Peptide_Cys_Mob->Carbocation Cleavage Acid Strong Acid (HF or TFA) Acid->Peptide_Cys_Mob Alkylated_Trp Alkylated Tryptophan (Side Product, Mass +121 Da) Carbocation->Alkylated_Trp Alkylation (Side Reaction) Trapped_Cation Scavenger-CH₂-Ph-OMe (Neutralized) Carbocation->Trapped_Cation Quenching (Desired) Tryptophan Tryptophan Residue (Nucleophile) Scavenger Scavenger (e.g., Thioanisole)

Caption: Primary side reaction pathway involving the 4-methoxybenzyl cation.

Troubleshooting_Workflow start Analyze Crude Peptide (LC-MS) check_mass Mass +121 Da on Trp/Tyr? start->check_mass check_cleavage Incomplete Mob Deprotection? check_mass->check_cleavage No sol_scavenger Root Cause: Insufficient Scavenging Solution: 1. Use Reagent K or add Thioanisole. 2. Consider Low/High HF cleavage. check_mass->sol_scavenger Yes check_dimer Dimerization (Mass ~2x)? check_cleavage->check_dimer No sol_cleavage Root Cause: Insufficient Cleavage Solution: 1. Increase cleavage time (e.g., 90-120 min). 2. Ensure Thioanisole is present. check_cleavage->sol_cleavage Yes sol_dimer Root Cause: Oxidation Solution: 1. Add reducing scavenger (EDT/DTT). 2. Workup under inert atmosphere. check_dimer->sol_dimer Yes end_ok Product is Clean check_dimer->end_ok No

Caption: Troubleshooting workflow for Cys(Mob) side reactions.

References

Technical Support Center: Minimizing Alkylation During 4-Methoxybenzyl (PMB) Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the 4-methoxybenzyl (PMB) protecting group. The focus is on the use of scavengers to minimize unwanted alkylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the acidic removal of a PMB group?

A1: The primary cause of side-product formation during the acid-catalyzed deprotection of a PMB ether is the generation of a reactive and resonance-stabilized 4-methoxybenzyl carbocation. This electrophilic intermediate can alkylate other nucleophilic functional groups within the substrate or react with other molecules in the reaction mixture, leading to undesired byproducts.[1]

Q2: What are scavengers, and how do they prevent alkylation during PMB deprotection?

A2: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the 4-methoxybenzyl carbocation.[1] By reacting with the carbocation at a faster rate than the substrate's nucleophilic sites, they prevent unwanted side reactions.[1] Common scavengers are typically electron-rich aromatic compounds, thiols, or silanes.

Q3: Which functional groups are particularly susceptible to alkylation by the 4-methoxybenzyl cation?

A3: Functional groups with available lone pairs of electrons or electron-rich pi systems are susceptible to alkylation. These include unprotected hydroxyl and amino groups, electron-rich aromatic rings (like phenols and indoles), and sulfur-containing residues such as cysteine.

Q4: Can I use scavengers in oxidative deprotection of PMB groups with reagents like DDQ?

A4: Yes, scavengers can also be beneficial in oxidative deprotection methods. The deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also generate the 4-methoxybenzyl cation, which can lead to side reactions.[2] Therefore, the addition of a nucleophilic scavenger can help to minimize these byproducts.

Troubleshooting Guides

Issue 1: My reaction is showing multiple spots on TLC, and I suspect alkylation side products.

  • Possible Cause: Insufficient or no scavenger was used in the reaction. The generated 4-methoxybenzyl cation is reacting with your molecule of interest.

  • Solution: Add a suitable scavenger to the reaction mixture. The choice of scavenger can be critical and may need to be optimized for your specific substrate. Refer to the data tables below for a comparison of common scavengers. For initial screening, anisole or thioanisole are good starting points.

Issue 2: The deprotection of my PMB group is incomplete, even after extended reaction times.

  • Possible Cause 1: The acidic conditions are not strong enough for your specific substrate.

  • Solution 1: While trifluoroacetic acid (TFA) is commonly used, for more resistant PMB ethers, a stronger acid like triflic acid (TfOH) might be necessary.[3] However, be aware that stronger acids can also promote side reactions, making the use of an effective scavenger even more critical.

  • Possible Cause 2: The scavenger is interfering with the deprotection reaction.

  • Solution 2: While scavengers are meant to trap the carbocation after it has formed, in some cases, a very high concentration of a highly nucleophilic scavenger might interact with the acid or the protonated ether. Try reducing the equivalents of the scavenger or switching to a different scavenger.

Issue 3: I am observing the formation of a polymeric byproduct.

  • Possible Cause: The 4-methoxybenzyl cation can polymerize or react with another PMB-protected molecule in a Friedel-Crafts-type reaction.

  • Solution: This is a clear indication that the carbocation is not being effectively trapped. Increase the concentration of the scavenger or use a more reactive scavenger. 1,3,5-Trimethoxybenzene is known to be a highly effective scavenger.

Data Presentation

Table 1: Comparison of Scavenger Cocktails for PMB Deprotection of Selenocysteine (Sec) Residue

Scavenger Cocktail (v/v/v)Deprotection of Sec(Mob) (%)Observations
Neat TFA~30%Incomplete deprotection.[4]
TFA/TES/H₂O (96:2:2)Nearly 100%Complete deprotection.[4]
TFA/TES/Thioanisole (96:2:2)100%Complete deprotection, yielded peptide mainly in the diselenide form.[4]
TFA/TES/Phenol (96:2:2)~90%An unidentified peak was observed.[4]
TFA/Phenol/H₂O (96:2:2)~98%Nearly complete deprotection.[4]

Conditions: The peptide was incubated in the respective cocktail at 40°C for 4 hours.[4]

Table 2: Effect of 1,3-Dimethoxybenzene Scavenger on Triflic Acid-Mediated PMB Deprotection

SubstrateAcidScavengerYield (%)
PMB ether of Cholesterol0.5 equiv. TfOHNone85%[3]
PMB ether of Cholesterol0.5 equiv. TfOH3 equiv. 1,3-Dimethoxybenzene98%[3]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated PMB Deprotection with Anisole as Scavenger

  • Dissolve the PMB-protected compound in an appropriate solvent such as dichloromethane (DCM).

  • Add 5-10 equivalents of anisole to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).

  • Stir the reaction at 0°C to room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: PMB Deprotection of a Selenocysteine-Containing Peptide with a Scavenger Cocktail [4]

  • To the resin-bound peptide, add a cleavage cocktail of TFA/TES/Thioanisole (96:2:2 v/v/v).

  • Incubate the mixture at 40°C for 4 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Mandatory Visualization

PMB_Deprotection_Mechanism cluster_deprotection Acid-Catalyzed Deprotection cluster_scavenging Scavenger Action cluster_side_reaction Alkylation Side Reaction PMB_Ether R-O-PMB Protonated_Ether R-O(H+)-PMB PMB_Ether->Protonated_Ether + H+ PMB_Ether->Protonated_Ether Alcohol R-OH Protonated_Ether->Alcohol - PMB+ Protonated_Ether->Alcohol PMB_Cation PMB+ Carbocation Trapped_Cation Scavenged PMB+ PMB_Cation->Trapped_Cation + Scavenger PMB_Cation->Trapped_Cation Alkylated_Product Alkylated Side Product PMB_Cation->Alkylated_Product + Nu PMB_Cation->Alkylated_Product Scavenger Scavenger (e.g., Anisole) Nucleophile Substrate Nucleophile (Nu)

Caption: Mechanism of PMB deprotection and the role of scavengers.

Troubleshooting_Workflow Start Problem: Alkylation Side Products in PMB Deprotection Check_Scavenger Was a scavenger used? Start->Check_Scavenger Add_Scavenger Add an appropriate scavenger (e.g., anisole, thioanisole) Check_Scavenger->Add_Scavenger No Increase_Scavenger Increase scavenger concentration or use a more reactive one (e.g., 1,3,5-TMB) Check_Scavenger->Increase_Scavenger Yes Check_Reaction_Completion Is the reaction complete? Add_Scavenger->Check_Reaction_Completion Increase_Scavenger->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Success Successful Deprotection Minimal Side Products Check_Reaction_Completion->Success Yes Consider_Acid Consider using a stronger acid (e.g., TfOH) with a scavenger Incomplete->Consider_Acid Optimize_Conditions Optimize reaction time and temperature Incomplete->Optimize_Conditions Consider_Acid->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for PMB deprotection.

References

Technical Support Center: HPLC Purification of Peptides with S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC purification of synthetic peptides containing the S-4-methoxybenzyl-D-cysteine (Cys(Mob)) residue. The presence of the bulky and hydrophobic 4-methoxybenzyl protecting group presents unique challenges in reversed-phase HPLC purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of peptides containing S-4-methoxybenzyl-D-cysteine.

Question: My peptide containing Cys(Mob) shows a very broad peak or is not eluting from the C18 column. What is the cause and how can I fix it?

Answer: This is a common issue due to the significant hydrophobicity imparted by the 4-methoxybenzyl (Mob) group.[1] The peptide may be precipitating on the column or binding too strongly to the stationary phase.[2]

  • Cause 1: Insufficient Organic Solvent. The peptide is too hydrophobic to be eluted by the current gradient.

    • Solution: Increase the final concentration of the organic solvent (Mobile Phase B, typically acetonitrile) in your gradient. You may need to extend the gradient to a higher percentage, such as 95% or even 100% Acetonitrile.[3]

  • Cause 2: Peptide Aggregation. Highly hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape and recovery.[1]

    • Solution 1: Decrease the sample concentration before injection.

    • Solution 2: Add a small amount of an organic acid, like formic acid (in addition to TFA), or a chaotropic agent like guanidinium chloride (note: this is not ideal for preparative HPLC and may require extensive desalting) to the sample solvent to disrupt aggregation.

  • Cause 3: Inappropriate Stationary Phase. A standard C18 column might be too retentive.

    • Solution: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based column, which can offer different selectivity for aromatic groups. For very hydrophobic peptides, a polymeric stationary phase like polystyrene-divinylbenzene (PS-DVB) can also be effective.[4]

Question: I am observing significant peak tailing for my Cys(Mob)-containing peptide. What are the potential causes and solutions?

Answer: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or by issues with the column itself.[5]

  • Cause 1: Silanol Interactions. Residual free silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.[6]

    • Solution 1: Ensure your mobile phase contains an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of ~0.1%. TFA protonates the silanol groups, minimizing these secondary interactions.[7][8]

    • Solution 2: Use a modern, end-capped column specifically designed for peptide separations to minimize exposed silanols.[4]

    • Solution 3: Lowering the mobile phase pH can also help by protonating basic side chains on the peptide, but be mindful of the stability of your peptide.[6]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.[5]

    • Solution: Reduce the mass of peptide injected onto the column.

  • Cause 3: Column Degradation. A partially blocked frit or a void at the head of the column can distort the peak shape.[2][5]

    • Solution: First, try back-flushing the column. If this doesn't resolve the issue, replace the column frit or use a new column. Using a guard column is a cost-effective way to protect your analytical or preparative column.

Question: I see two closely eluting peaks in my chromatogram where I expect one. Is the S-4-methoxybenzyl group being cleaved?

Answer: It is possible that the Mob group is partially cleaving under the acidic conditions of the mobile phase, although it is generally stable to TFA.[9]

  • Cause 1: Partial Deprotection. The acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) may be causing slow cleavage of the Mob group, resulting in a new peak for the deprotected peptide. The deprotected peptide will be significantly less hydrophobic and thus elute earlier.

    • Solution 1: Use a mobile phase with a weaker acid, such as formic acid (0.1%). However, be aware that this may alter selectivity and potentially worsen peak shape for basic peptides compared to TFA.[4]

    • Solution 2: Minimize the time the peptide is exposed to the acidic mobile phase. Use faster gradients and promptly lyophilize the collected fractions.[3]

  • Cause 2: Other Impurities. The second peak could be a co-eluting impurity from the synthesis, such as a deletion sequence or an incompletely deprotected side chain other than cysteine.

    • Solution: Collect both fractions and analyze them by mass spectrometry to confirm their identities. Optimize the gradient to improve the resolution between the two peaks. A shallower gradient around the elution point of the main peak can often resolve closely eluting species.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting gradient for purifying a peptide with S-4-methoxybenzyl-D-cysteine?

A1: Due to the high hydrophobicity of the Mob group, a good starting point is a linear gradient of 20-80% Mobile Phase B (Acetonitrile with 0.1% TFA) over 30-40 minutes on a C18 column.[3] Monitor the elution of your peptide and adjust the gradient to be shallower around the retention time of the target peptide to maximize resolution from impurities.

Q2: Which mobile phase additives are best for purifying Cys(Mob) peptides?

A2: Trifluoroacetic acid (TFA) at 0.1% is the standard and most effective ion-pairing agent for peptide purification by RP-HPLC.[7][8] It improves peak shape by minimizing secondary silanol interactions and forms ion pairs with basic residues, which can aid in retention and resolution. For applications where TFA is undesirable (e.g., subsequent cell-based assays or MS analysis), formic acid (FA) at 0.1% is a common alternative, though it may result in broader peaks.[4]

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing, sharp peaks, good resolution.[7]Strong ion-suppression in Mass Spectrometry, can be cytotoxic.[4]
Formic Acid (FA) 0.1%Volatile, good for MS compatibility.Weaker ion-pairing, may lead to broader peaks than TFA.[4]
Phosphoric Acid 0.1%Strong acid, can improve peak shape.Non-volatile, not MS-compatible, can be difficult to remove.

Q3: How does the S-4-methoxybenzyl group affect the retention time of my peptide?

A3: The 4-methoxybenzyl group is large and aromatic, which significantly increases the overall hydrophobicity of the peptide.[10] Compared to a peptide with an unprotected cysteine or a smaller protecting group like Acetamidomethyl (Acm), a peptide with Cys(Mob) will have a substantially longer retention time on a reversed-phase column under identical conditions.

Q4: Can I use the same HPLC method for both analytical and preparative purification?

A4: Yes, the analytical method is typically developed first and then scaled up for preparative purification. It is crucial to use a stationary phase with the same chemistry for both scales.[3] The gradient slope should be kept consistent, while the flow rate and injection volume are increased proportionally to the column size.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for analyzing the purity of a crude peptide containing S-4-methoxybenzyl-D-cysteine.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation:

    • Dissolve the crude peptide in a small amount of a solvent like DMSO, then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 minutes.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient. A typical scouting gradient is from 5% to 95% B over 30 minutes.

    • Based on the retention time of the target peptide, optimize the gradient to increase resolution (e.g., a shallower gradient from 30% to 60% B over 45 minutes if the peptide elutes in this range).

  • Data Analysis:

    • Integrate the peaks to determine the purity of the crude product. Confirm the identity of the main peak using mass spectrometry.

Protocol 2: Preparative RP-HPLC Purification

This protocol describes how to scale up the optimized analytical method for purification.

  • System Preparation:

    • Column: A preparative C18 column (e.g., 21.2 x 250 mm) with the same stationary phase chemistry as the analytical column.

    • Mobile Phases: Prepare larger volumes of Mobile Phase A and B as described above.

    • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A. Ensure the peptide is fully dissolved to prevent column clogging. The final concentration can be significantly higher than for analytical runs (e.g., 20-50 mg/mL), depending on solubility.

  • Purification Run:

    • Equilibrate the preparative column with the starting conditions of your optimized gradient.

    • Inject the prepared sample onto the column.

    • Run the optimized gradient that provides the best separation of the target peptide from impurities.

    • Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the tail.

  • Post-Purification:

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.[3]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Cys(Mob) Peptide Sample_Prep Sample Dissolution (e.g., in DMSO/Water + TFA) Crude_Peptide->Sample_Prep Injection Inject on Preparative C18 Column Sample_Prep->Injection Gradient Run Optimized Gradient (e.g., 20-80% Acetonitrile) Injection->Gradient Collection Collect Fractions Gradient->Collection Purity_Check Analytical HPLC of Fractions Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for the preparative HPLC purification of a Cys(Mob)-containing peptide.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention Issues cluster_purity Purity Issues Start Problem Observed Broad_Peak Broad or Tailing Peak? Start->Broad_Peak No_Elution No/Late Elution? Start->No_Elution Double_Peak Unexpected Double Peak? Start->Double_Peak Cause_Silanol Secondary Silanol Interactions? Broad_Peak->Cause_Silanol Cause_Overload Column Overload? Broad_Peak->Cause_Overload Sol_TFA Solution: Ensure 0.1% TFA in Mobile Phase Cause_Silanol->Sol_TFA Sol_Dilute Solution: Inject Less Sample Cause_Overload->Sol_Dilute Cause_Hydrophobicity High Peptide Hydrophobicity? No_Elution->Cause_Hydrophobicity Sol_Gradient Solution: Increase % Acetonitrile Cause_Hydrophobicity->Sol_Gradient Sol_Column Solution: Use C8 or C4 Column Cause_Hydrophobicity->Sol_Column Cause_Cleavage Partial Cleavage of Mob Group? Double_Peak->Cause_Cleavage Sol_MS Action: Confirm with Mass Spec Cause_Cleavage->Sol_MS Sol_Gradient_Opt Solution: Optimize Gradient for Resolution Cause_Cleavage->Sol_Gradient_Opt

Caption: A decision tree for troubleshooting common HPLC purification problems.

References

Technical Support Center: S-4-methoxybenzyl (S-MOB) Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the S-4-methoxybenzyl (S-MOB) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of the S-MOB group, with a focus on preventing its premature deprotection during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the S-4-methoxybenzyl (S-MOB) group and where is it used?

The S-4-methoxybenzyl (S-MOB) group is a common protecting group for the thiol side chain of cysteine (Cys) and selenocysteine (Sec) residues in solid-phase peptide synthesis (SPPS). It is classified as an acid-labile group, meaning it is designed to be removed under acidic conditions, typically at the final cleavage step of the synthesis.

Q2: What are the primary causes of premature deprotection of the S-MOB group?

Premature deprotection of the S-MOB group is a significant concern, particularly in the context of Fmoc-based SPPS. The primary cause is the repetitive exposure to the basic conditions required for the removal of the Nα-Fmoc protecting group. While the S-MOB group is generally considered stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), some degree of cleavage can occur, especially in long or complex peptide sequences requiring numerous deprotection cycles.

Q3: How can I detect if premature deprotection of the S-MOB group has occurred?

Detecting premature deprotection can be challenging during the synthesis. However, it can be inferred from the final analytical data of the crude peptide. The presence of unexpected disulfide-bonded dimers or oligomers, or side-products resulting from the reaction of the free thiol with other reactive species in the synthesis cocktail, can indicate premature loss of the S-MOB group. Mass spectrometry of the crude product can reveal species with masses corresponding to these byproducts.

Q4: Are there alternative thiol protecting groups that are more stable to Fmoc deprotection conditions?

Yes, several alternative protecting groups offer greater stability to the basic conditions of Fmoc deprotection. The choice of an alternative depends on the specific requirements of the synthesis, such as the desired orthogonality and the final deprotection strategy. Some common alternatives include:

  • Trityl (Trt): A widely used protecting group that is also acid-labile but generally more stable to piperidine than MOB.

  • Acetamidomethyl (Acm): Stable to both TFA and piperidine, requiring specific reagents like mercury(II) acetate or iodine for removal, making it a good choice for orthogonal protection strategies.[1][2]

  • tert-Butyl (tBu): A highly stable protecting group that is resistant to TFA and requires harsh acidic conditions (e.g., HF) or heavy metal treatment for removal.[1][2]

  • 4-methoxytrityl (Mmt): More acid-labile than Trt and can be removed under very mild acidic conditions, making it useful for on-resin modifications but not for enhanced stability during Fmoc deprotection.[1]

Troubleshooting Guide

This guide addresses specific issues related to the premature deprotection of the S-MOB group in a question-and-answer format.

Problem 1: I am observing significant amounts of disulfide-bonded dimer in my crude peptide product after a long Fmoc-SPPS run.

  • Possible Cause: This is a strong indication of premature deprotection of the S-MOB group during the synthesis. The free thiols generated can then oxidize to form disulfide bonds.

  • Solution:

    • Reduce Piperidine Exposure: Minimize the time the resin is exposed to the piperidine solution during each Fmoc deprotection step. Use the minimum time required for complete Fmoc removal.

    • Consider a Milder Base: While piperidine is standard, for particularly sensitive sequences, using a milder base or a lower concentration of piperidine could be explored, though this may require longer reaction times for complete Fmoc removal.

    • Switch to a More Stable Protecting Group: For long or complex peptides, it is highly recommended to switch from Cys(Mob) to a more robust protecting group such as Cys(Trt) or Cys(Acm).

Problem 2: My peptide sequence contains multiple cysteine residues, and I am getting a complex mixture of products with incorrect disulfide bridges.

  • Possible Cause: If you are using S-MOB for all cysteine residues, premature and differential deprotection can lead to a scramble of disulfide bond formation.

  • Solution:

    • Implement an Orthogonal Protection Strategy: This is the most reliable solution. Use a combination of thiol protecting groups that can be removed under different conditions. For example, you could use Cys(Trt) for cysteines that should be deprotected during the final cleavage and Cys(Acm) for those that will form a second disulfide bond in a subsequent, selective deprotection/oxidation step.

    • On-Resin Disulfide Bond Formation: For simpler cases with one desired disulfide bond, you can deprotect two specific Cys residues on the resin (if using a very labile group like Mmt) and perform the oxidation before the final cleavage.

Data Presentation

The stability of a protecting group is highly dependent on the specific reaction conditions. The following table summarizes the relative stability of common thiol protecting groups under conditions frequently encountered in Fmoc-SPPS.

Protecting GroupAbbreviationStability to 20% Piperidine in DMFCommon Deprotection ConditionsOrthogonality Notes
4-methoxybenzyl Mob Moderately Stable TFA, HFLimited orthogonality in Fmoc synthesis due to potential premature removal.
TritylTrtGenerally StableTFA, mild acid, I₂[1]Labile to acid; widely used in Fmoc SPPS.[1]
AcetamidomethylAcmStable Hg(OAc)₂, I₂, Ag(I) salts[1]Stable to TFA and HF; ideal for orthogonal strategies.[1]
tert-ButyltBuStable HF, Mercury(II) acetate[1]Highly stable; requires harsh deprotection conditions.
4-methoxytritylMmtGenerally Stable1% TFA in DCM[1]Very acid-labile; useful for on-resin modifications.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is the standard procedure for removing the Fmoc group. If premature S-MOB deprotection is suspected, exposure times should be minimized.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF. A typical procedure is one treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete Fmoc removal.

Protocol 2: On-Resin Deprotection of S-Mmt for Selective Disulfide Bond Formation

This protocol demonstrates an orthogonal deprotection step on the solid support.

  • Resin Preparation: After coupling the last amino acid, wash the peptide-resin with dichloromethane (DCM).

  • Mmt Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM. Perform this treatment for 2 minutes and repeat 5-10 times.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF.

  • On-Resin Oxidation: Proceed with on-resin oxidation protocols (e.g., using iodine or air oxidation) to form the disulfide bond.

Visualizations

Experimental_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle (Repeated) cluster_Troubleshooting Troubleshooting Premature S-MOB Deprotection Fmoc Deprotection Fmoc Deprotection Washing Washing Fmoc Deprotection->Washing n cycles Premature S-MOB Cleavage Premature S-MOB Cleavage Fmoc Deprotection->Premature S-MOB Cleavage Potential Issue Amino Acid Coupling Amino Acid Coupling Amino Acid Coupling->Fmoc Deprotection n cycles Final Cleavage Final Cleavage Amino Acid Coupling->Final Cleavage Washing->Amino Acid Coupling n cycles Disulfide Formation Disulfide Formation Premature S-MOB Cleavage->Disulfide Formation Disulfide Formation->Final Cleavage Purification & Analysis Purification & Analysis Final Cleavage->Purification & Analysis

Caption: Workflow for Fmoc-SPPS and troubleshooting premature S-MOB deprotection.

Decision_Tree Start Start Premature Deprotection Observed? Premature Deprotection Observed? Start->Premature Deprotection Observed? Reduce Piperidine Exposure Reduce Piperidine Exposure Premature Deprotection Observed?->Reduce Piperidine Exposure Yes Continue Synthesis Continue Synthesis Premature Deprotection Observed?->Continue Synthesis No Still an Issue? Still an Issue? Reduce Piperidine Exposure->Still an Issue? Switch to Cys(Trt) Switch to Cys(Trt) Still an Issue?->Switch to Cys(Trt) Yes Still an Issue?->Continue Synthesis No Need Orthogonal Strategy? Need Orthogonal Strategy? Switch to Cys(Trt)->Need Orthogonal Strategy? Use Cys(Acm) or Cys(tBu) Use Cys(Acm) or Cys(tBu) Need Orthogonal Strategy?->Use Cys(Acm) or Cys(tBu) Yes Need Orthogonal Strategy?->Continue Synthesis No Use Cys(Acm) or Cys(tBu)->Continue Synthesis

References

Analytical methods for detecting impurities in Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-S-4-methoxybenzyl-D-cysteine. Our aim is to help you identify and resolve common issues encountered during the analysis of this compound and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation during storage. Key impurities to monitor include:

  • Enantiomeric Impurity: The corresponding L-enantiomer, Boc-S-4-methoxybenzyl-L-cysteine.

  • Oxidation Products: this compound sulfoxide and the corresponding sulfone.[1]

  • Deprotection Products: Impurities resulting from the loss of the Boc group (S-4-methoxybenzyl-D-cysteine) or the 4-methoxybenzyl group (Boc-D-cysteine).

  • Starting Material Residues: Unreacted D-cysteine or 4-methoxybenzyl chloride.

  • Side-Reaction Products: Formation of disulfide-bonded dimers.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A multi-faceted approach employing a combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for both purity assessment and chiral analysis.[1]

    • Reversed-Phase HPLC (RP-HPLC): Used for general impurity profiling to separate the main compound from most process-related impurities and degradation products.[1]

    • Chiral HPLC: Essential for separating and quantifying the D- and L-enantiomers.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown impurities and for confirming the structure of the main component.[1]

Troubleshooting Guides

HPLC Analysis Issues

Problem: An unexpected peak appears in my RP-HPLC chromatogram.

  • Possible Cause 1: A known impurity.

    • Solution:

      • Retention Time Comparison: Compare the retention time of the unknown peak with those of known potential impurities if standards are available.

      • LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the compound corresponding to the unexpected peak. Compare this molecular weight with those of potential impurities (see Table 1).[1]

      • Spiking Experiment: If a standard of the suspected impurity is available, "spike" your sample with a small amount of the standard and re-run the HPLC analysis. An increase in the height of the unknown peak confirms its identity.[1]

  • Possible Cause 2: An unknown impurity.

    • Solution:

      • LC-MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for the unknown peak. This data can provide structural clues for identification.[1]

      • Preparative HPLC and NMR Spectroscopy: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and perform NMR spectroscopy for definitive structural elucidation.[1]

Problem: My chiral HPLC analysis shows the presence of the L-enantiomer.

  • Possible Cause 1: Racemization during synthesis or workup.

    • Solution: Racemization can be promoted by exposure to strong bases or high temperatures.[1] Review your synthetic and purification steps to identify and mitigate these conditions. Consider using milder bases or performing reactions at lower temperatures.[1]

  • Possible Cause 2: Contamination of starting materials.

    • Solution: The starting D-cysteine may contain a small amount of the L-enantiomer. Analyze the enantiomeric purity of your starting materials using chiral HPLC.[1]

General Analytical Issues

Problem: I am having difficulty identifying an impurity by LC-MS.

  • Possible Cause: Co-elution of the impurity with the main peak.

    • Solution: Optimize your HPLC method to improve the resolution between the main peak and the impurity. This can be achieved by adjusting the gradient, flow rate, or trying a different stationary phase.

  • Possible Cause: The impurity does not ionize well under the chosen MS conditions.

    • Solution: Try switching the ionization mode (e.g., from positive to negative ion mode) or modifying the mobile phase with additives that can promote ionization (e.g., ammonium formate).

Quantitative Data Summary

Table 1: Common Impurities and their Molecular Weights

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₆H₂₃NO₅S341.43
Boc-S-4-methoxybenzyl-L-cysteineC₁₆H₂₃NO₅S341.43
This compound sulfoxideC₁₆H₂₃NO₆S357.43
This compound sulfoneC₁₆H₂₃NO₇S373.43
S-4-methoxybenzyl-D-cysteineC₁₁H₁₅NO₃S241.31
Boc-D-cysteineC₈H₁₅NO₄S221.27
Bis(Boc-D-cysteine) disulfideC₁₆H₂₈N₂O₈S₂452.53

Table 2: Representative HPLC Method Parameters for Impurity Analysis

ParameterReversed-Phase HPLCChiral HPLC
Column C18, 4.6 x 250 mm, 5 µmChiral stationary phase (e.g., macrocyclic glycopeptide-based)
Mobile Phase A 0.1% TFA in WaterWater with 0.1% Formic Acid
Mobile Phase B 0.1% TFA in AcetonitrileMethanol with 0.1% Formic Acid
Gradient 5-95% B over 20 minIsocratic or gradient (e.g., 60% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL
Column Temperature 25 °C25 °C

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Impurity Profiling
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.

  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10% to 90% B; 25-30 min, 90% B; 30-35 min, 90% to 10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be estimated by the area percentage of the main peak.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for amino acid enantiomers (e.g., based on teicoplanin).

    • Mobile Phase: A mixture of water and methanol with 0.1% formic acid. The exact ratio should be optimized for the specific column, but a starting point could be 40:60 (water:methanol) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Separate and quantify the peaks corresponding to the D- and L-enantiomers to determine the enantiomeric purity.

Protocol 3: LC-MS for Impurity Identification
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • LC-MS System: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same chromatographic conditions as described in Protocol 1.

  • Mass Spectrometer Settings (Representative):

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-350 °C.[1]

  • Data Analysis: Extract the ion chromatograms for the expected m/z values of potential impurities listed in Table 1. For unknown peaks, analyze the mass spectrum to determine the molecular weight.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Identification Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., 50:50 ACN/Water) Sample->Dissolution RP_HPLC Reversed-Phase HPLC Dissolution->RP_HPLC General Purity Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Enantiomeric Purity LC_MS LC-MS Dissolution->LC_MS Impurity ID Purity Purity Assessment RP_HPLC->Purity Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Impurity_ID Impurity Identification LC_MS->Impurity_ID Impurity_ID->Purity Confirm Impurity Identity

Caption: Experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_Known Compare with known impurity retention times and MW Start->Check_Known Known_Impurity Known Impurity Identified Check_Known->Known_Impurity Match Found Unknown_Impurity Impurity is Unknown Check_Known->Unknown_Impurity No Match LC_MS_MS Perform LC-MS/MS Analysis Unknown_Impurity->LC_MS_MS Prep_HPLC_NMR Isolate with Prep-HPLC and analyze by NMR LC_MS_MS->Prep_HPLC_NMR Further characterization needed Structure_Elucidation Structure Elucidated Prep_HPLC_NMR->Structure_Elucidation

Caption: Troubleshooting workflow for identifying unexpected peaks in an HPLC chromatogram.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Boc-S-4-methoxybenzyl-D-cysteine vs. Fmoc-S-trityl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yield and purity. This is particularly true for cysteine, an amino acid prone to various side reactions. This guide provides an in-depth, data-driven comparison of two commonly used D-cysteine derivatives: Boc-S-4-methoxybenzyl-D-cysteine, employed in Boc-based strategies, and Fmoc-S-trityl-D-cysteine, a staple in Fmoc-based synthesis.

This comparison delves into the chemical properties, performance, and potential pitfalls of each derivative, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to make an informed decision based on their specific synthetic goals.

At a Glance: Key Differences and Applications

The primary distinction between these two derivatives lies in the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.

FeatureThis compoundFmoc-S-trityl-D-cysteine
Synthetic Strategy Boc/BzlFmoc/tBu
Nα-Deprotection Moderate acid (e.g., TFA)Base (e.g., piperidine)
S-Protecting Group 4-methoxybenzyl (Mob)Trityl (Trt)
Final Cleavage Strong acid (e.g., HF, TFMSA) or optimized TFA cocktailsStrong acid (e.g., TFA)
Primary Concerns Harsh final cleavage conditionsRacemization and β-elimination during synthesis

Performance Comparison: A Data-Driven Analysis

The choice between Boc-S-Mob-D-Cysteine and Fmoc-S-Trt-D-cysteine often hinges on mitigating specific side reactions, particularly racemization, which is a significant concern with cysteine in Fmoc-SPPS.

Racemization

Cysteine is highly susceptible to racemization during activation and coupling, especially in the basic conditions of Fmoc-SPPS.[] The bulky trityl group on Fmoc-S-trityl-D-cysteine can partially suppress this, but the choice of coupling reagent is critical.[2] In contrast, the acidic conditions of Boc-SPPS generally lead to lower levels of racemization during chain elongation.

Table 1: Extent of Racemization of Cysteine Derivatives Under Various Coupling Conditions

Nα-Protecting GroupS-Protecting GroupCoupling Reagent/Base% D-Isomer FormationReference
FmocTrityl (Trt)HCTU/DIEA8.0%[3]
FmocTrityl (Trt)DIPCDI/Oxyma3.3%[4]
FmocTetrahydropyranyl (Thp)DIPCDI/Oxyma0.74%
Fmoc4-methoxybenzyloxymethyl (MBom)HCTU/DIEA0.4%[3][5]
Boc4-methoxybenzyl (Mob)Not reported (generally low)-
Side Reactions

Beyond racemization, other side reactions can impact the purity and yield of the final peptide.

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionPredominantly AffectsDescriptionMitigation Strategies
β-Elimination and Piperidinylalanine Formation Fmoc-S-trityl-D-cysteineBase-catalyzed elimination of the protected thiol, especially at the C-terminus on Wang-type resins, leads to a dehydroalanine intermediate that can react with piperidine.[4]Use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[4]
Incomplete Deprotection of S-Protecting Group BothThe S-Trt and S-Mob groups can be challenging to remove completely due to the stability of the resulting carbocations.Use of efficient scavengers in the cleavage cocktail (e.g., TIS for Trt, thioanisole for Mob).[6]
Alkylation by Carbocations BothThe liberated trityl or 4-methoxybenzyl cations during cleavage can alkylate other sensitive residues like tryptophan or re-attach to the deprotected cysteine.[2]Effective scavenging with reagents like triisopropylsilane (TIS) or thioanisole.[6]

Experimental Protocols

Boc-SPPS Cycle for this compound

This protocol outlines a standard manual Boc-SPPS cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle for the next amino acid.

Final Cleavage of this compound

Historically, cleavage of the Mob group required harsh reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] However, recent studies on the analogous selenocysteine derivative suggest a milder and effective TFA-based cocktail.[6][8]

  • Preparation: Dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a fresh solution of 96% TFA, 2% triethylsilane (TES), and 2% thioanisole.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at 40°C for 4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the peptide under vacuum.

Fmoc-SPPS Cycle for Fmoc-S-trityl-D-cysteine

The following is a representative manual Fmoc-SPPS cycle.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Coupling:

    • Pre-activate Fmoc-S-trityl-D-cysteine (3 equivalents) with a coupling reagent (e.g., DIC/Oxyma to minimize racemization) in DMF.[4]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle.

Final Cleavage of Fmoc-S-trityl-D-cysteine
  • Preparation: Dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the peptide under vacuum.

Visualization of Key Processes

To further clarify the workflows and decision-making processes, the following diagrams illustrate the chemical structures, deprotection pathways, and a logical flowchart for selecting the appropriate cysteine derivative.

Figure 1: Chemical structures of the two D-cysteine derivatives.

Deprotection and Cleavage Workflows cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow Boc_Start Peptide-Resin with Boc-Cys(Mob) Boc_Deprotect Nα-Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Final Final Cleavage (TFA/TES/Thioanisole or HF) Boc_Start->Boc_Final Boc_Couple Couple next Boc-AA Boc_Deprotect->Boc_Couple Boc_Couple->Boc_Start Repeat Cycle Boc_Peptide Free Peptide Boc_Final->Boc_Peptide Fmoc_Start Peptide-Resin with Fmoc-Cys(Trt) Fmoc_Deprotect Nα-Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Final Final Cleavage (TFA/TIS/H2O) Fmoc_Start->Fmoc_Final Fmoc_Couple Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Start Repeat Cycle Fmoc_Peptide Free Peptide Fmoc_Final->Fmoc_Peptide

Figure 2: Simplified deprotection and cleavage workflows.

Decision Guide for Cysteine Derivative Selection Start Start: Synthesizing a D-cysteine containing peptide Racemization_Concern Is racemization a primary concern? Start->Racemization_Concern Orthogonal_Strategy Is an orthogonal protection strategy required? Racemization_Concern->Orthogonal_Strategy No Use_Boc Consider Boc-S-Mob-D-Cysteine Racemization_Concern->Use_Boc Yes Harsh_Cleavage Are harsh final cleavage conditions (HF) acceptable? Harsh_Cleavage->Use_Boc Yes Use_Fmoc Consider Fmoc-S-Trt-D-Cysteine Harsh_Cleavage->Use_Fmoc No Orthogonal_Strategy->Harsh_Cleavage No Orthogonal_Strategy->Use_Fmoc Yes Evaluate_Coupling Use mild coupling reagents (e.g., DIC/Oxyma) Use_Fmoc->Evaluate_Coupling

Figure 3: A logical flowchart to aid in the selection process.

Conclusion

The choice between this compound and Fmoc-S-trityl-D-cysteine is a strategic one, with trade-offs between the risk of side reactions during synthesis and the harshness of the final cleavage conditions.

Choose this compound when:

  • Minimizing racemization is the highest priority.

  • The peptide sequence is not sensitive to strong acid cleavage, or when optimized, milder TFA-based cleavage protocols for the Mob group are employed.

Choose Fmoc-S-trityl-D-cysteine when:

  • A fully orthogonal protection strategy is desired.

  • Milder final cleavage conditions are necessary.

  • Careful selection of coupling reagents is undertaken to mitigate the risk of racemization.

Ultimately, the optimal choice depends on the specific peptide sequence, the desired purity, and the available laboratory infrastructure. By understanding the nuances of each derivative, researchers can better navigate the challenges of synthesizing cysteine-containing peptides and achieve their desired outcomes.

References

A Comparative Guide to Cysteine Protecting Groups: Focus on S-4-methoxybenzyl (Mob)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly influences the efficiency of solid-phase peptide synthesis (SPPS), the prevention of side reactions, and the successful formation of disulfide bonds. This guide provides an objective comparison of the S-4-methoxybenzyl (Mob) group with other commonly employed cysteine protecting groups, supported by experimental data and detailed protocols to inform rational synthetic strategies.

Data Presentation: Quantitative Comparison of Cysteine Protecting Groups

The stability and lability of cysteine protecting groups are paramount considerations in peptide synthesis. The following tables summarize key quantitative data, offering a comparative overview of their performance under various conditions.

Table 1: Stability of Cysteine Protecting Groups in Acidic Conditions

Protecting GroupReagentTime (hours)Temperature% CleavageReference
4-Methoxybenzyl (Mob) 95% TFA, 2.5% H₂O, 2.5% TIS2Room Temp>95%[1]
4-Methoxybenzyl (Mob) 10% TFA in DCM1Room TempPartial[2]
Trityl (Trt) 95% aq. TFA2Room Temp>95% (complete)[3]
Trityl (Trt) 1-3% TFA in DCM-Room TempSlow cleavage
Methoxytrityl (Mmt) 1-2% TFA in DCM< 1Room Temp>95%
Diphenylmethyl (Dpm) 95% TFA2Room Temp>95%
Diphenylmethyl (Dpm) 1-3% TFA in DCM-Room TempStable
tert-Butyl (tBu) 95% TFA-Room TempStable
Acetamidomethyl (Acm) 95% TFA-Room TempStable[4]
S-tert-butylthio (StBu) 95% TFA-Room TempStable[4]

Table 2: Orthogonal Cleavage Conditions for Cysteine Protecting Groups

Protecting GroupDeprotection Reagent(s)ConditionsCleavage PrincipleReference
4-Methoxybenzyl (Mob) HF/anisole; TFMSA/TFA/m-cresolStrong acidolysisAcid Lability[5]
Trityl (Trt) I₂, TIS/TFAMild acidolysis/OxidationAcid Lability
Methoxytrityl (Mmt) 1-2% TFA in DCMVery mild acidolysisHigh Acid Lability
Acetamidomethyl (Acm) Hg(OAc)₂, I₂, PdCl₂Heavy metal, oxidation, catalysisThioether cleavage[4]
tert-Butyl (tBu) Hg(OAc)₂ in TFA/anisoleHeavy metal in acidThioether cleavage[6]
S-tert-butylthio (StBu) DTT, TCEP, β-mercaptoethanolReductionDisulfide reduction[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of cysteine are crucial for reproducible and high-yield peptide synthesis.

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol outlines the general steps for incorporating a cysteine residue protected with a group such as Mob or Trt into a peptide chain using an automated peptide synthesizer.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[7]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes to remove the N-terminal Fmoc protecting group.[8] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-Cys(Mob)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[9] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8] Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[8]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. For a peptide containing Cys(Mob) or Cys(Trt), a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8] The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Deprotection of Cys(Mmt) for Regioselective Disulfide Bond Formation

This protocol describes the selective removal of the highly acid-labile Methoxytrityl (Mmt) group while the peptide is still attached to the solid support, enabling the formation of a specific disulfide bond.

  • Peptide Synthesis: Synthesize the peptide on the resin as described in Protocol 1, incorporating Fmoc-Cys(Mmt)-OH and another cysteine residue with a more stable protecting group (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) at the desired positions.

  • Selective Mmt Deprotection: After completion of the peptide chain synthesis and final N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a solution of 1-2% TFA in DCM for approximately 30 minutes. The release of the Mmt cation can often be monitored by the appearance of a yellow-orange color.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove the cleaved Mmt group and residual acid.

  • On-Resin Oxidation: To form the disulfide bond, treat the resin with a mild oxidizing agent. A common method is to use a solution of iodine in DMF or a mixture of N-chlorosuccinimide (NCS) in DMF. The reaction is typically monitored by Ellman's test for free thiols.

  • Washing: After the disulfide bond formation is complete, wash the resin extensively with DMF and DCM.

  • Final Cleavage: Cleave the peptide from the resin and remove the remaining protecting groups using a standard TFA cleavage cocktail as described in Protocol 1.

Mandatory Visualization

Workflow for Regioselective Disulfide Bond Formation

The following diagram illustrates a common strategy for the regioselective formation of two disulfide bonds in a peptide using orthogonal cysteine protecting groups.

Regioselective_Disulfide_Formation start Synthesized Peptide on Resin (Cys(Mmt), Cys(Acm), Cys(Trt), Cys(StBu)) deprotect_mmt Selective Deprotection of Mmt (1-2% TFA in DCM) start->deprotect_mmt oxidize1 First Disulfide Bond Formation (e.g., Iodine or NCS) deprotect_mmt->oxidize1 deprotect_acm Selective Deprotection of Acm (e.g., Hg(OAc)₂ or PdCl₂) oxidize1->deprotect_acm oxidize2 Second Disulfide Bond Formation (e.g., Air oxidation) deprotect_acm->oxidize2 cleavage Global Deprotection and Cleavage from Resin (TFA cocktail) oxidize2->cleavage final_peptide Peptide with Two Regioselective Disulfide Bonds cleavage->final_peptide

Caption: A workflow for regioselective disulfide bond formation.

Logical Relationship of Cysteine Protecting Group Selection

The choice of a cysteine protecting group is a multifactorial decision based on the desired synthetic outcome.

Protecting_Group_Selection goal Synthetic Goal single_cys Single Cysteine Peptide goal->single_cys Peptide Structure multiple_cys Multiple Cysteine Peptide goal->multiple_cys Peptide Structure no_disulfide No Disulfide Bond single_cys->no_disulfide single_disulfide Single Disulfide Bond multiple_cys->single_disulfide multiple_disulfides Multiple Disulfide Bonds multiple_cys->multiple_disulfides mob_trt Mob or Trt - Cleaved during final TFA cleavage - Cost-effective for routine synthesis no_disulfide->mob_trt Choice single_disulfide->mob_trt Choice orthogonal_groups Orthogonal Protecting Groups - Mmt (mild acid) - Acm (oxidation/heavy metal) - StBu (reduction) multiple_disulfides->orthogonal_groups Choice

Caption: Decision tree for selecting a cysteine protecting group.

References

The Boc Advantage: A Comparative Guide to Protecting Group Strategies for Challenging Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solid-phase peptide synthesis (SPPS) strategy is a critical decision that directly impacts the yield, purity, and ultimate success of synthesizing complex peptide sequences. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the workhorse of modern peptide synthesis due to its mild reaction conditions, the tert-butyloxycarbonyl (Boc) approach offers distinct and significant advantages for specific, challenging peptide sequences, particularly those prone to aggregation.

This guide provides an objective comparison of the Boc and Fmoc protection strategies, with a focus on scenarios where Boc chemistry provides a superior outcome. We will delve into the chemical principles, present supporting experimental data for difficult sequences, provide detailed experimental protocols, and visualize the synthetic workflows.

Chemical Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the cleavage of the temporary Nα-protecting group.[1]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection and typically employs benzyl (Bzl)-based protecting groups for amino acid side chains. The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This reliance on graded acid lability is a key feature of the Boc strategy.[3]

  • Fmoc/tBu Strategy: In contrast, the Fmoc/tBu strategy is a fully orthogonal system.[3] The base-labile Fmoc group is used for Nα-protection and is removed at each cycle with a weak base, typically piperidine. The side-chain protecting groups are acid-labile tert-butyl (tBu)-based groups, which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[2]

The key advantage of the Boc strategy for difficult sequences stems from the repetitive acidic deprotection steps. This process results in the protonation of the N-terminal amine, creating a positive charge that disrupts the intermolecular hydrogen bonding responsible for the formation of secondary structures like β-sheets on the resin.[2][4] This improved solvation and increased accessibility of the growing peptide chain can significantly enhance coupling efficiency and reduce the formation of deletion sequences.[4][5] Conversely, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate on-resin aggregation, particularly in hydrophobic sequences.[4][6]

Data Presentation: Boc vs. Fmoc for Difficult Sequences

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not always abundant in the literature, performance can be inferred from available data on well-known "difficult sequences."

Case Study 1: Amyloid Beta (Aβ) Peptide

The amyloid-beta peptide, particularly the Aβ(1–42) fragment, is a notoriously hydrophobic and aggregation-prone sequence that presents significant synthetic challenges.[4][7] The data below, compiled from various studies, illustrates the performance of Fmoc-SPPS and highlights why Boc chemistry is often considered for such sequences.

StrategyPeptide SequenceModifications/Coupling ConditionsCrude Yield (%)Crude Purity (%)Reference(s)
Fmoc/tBu SPPS Aβ(1–42)Standard Fmoc/tBu SPPS33Not Reported[3]
Fmoc/tBu SPPS Aβ(1–42)With pseudoproline dipeptides to disrupt aggregation57Not Reported[3][7]
Fmoc/tBu SPPS Aβ(1–42)HCTU coupling, microwave assistance8767[3][8]

Note: While direct comparative data for the Boc synthesis of Aβ(1-42) in a single head-to-head study is limited in the provided search results, it is widely acknowledged that for such aggregation-prone sequences, Boc chemistry can offer advantages due to the N-terminal protonation in the acidic deprotection step, which helps to reduce aggregation.[3][4][5] One study noted that in the synthesis of a hydrophobic transmembrane peptide fragment, Boc-based SPPS yielded a 12% yield with an optimized solvent system, whereas Fmoc-based SPPS produced no product.[5]

Case Study 2: Acyl Carrier Protein (ACP) Fragment 65-74

The 65-74 fragment of the acyl carrier protein (ACP), with the sequence VQAAIDYING, is another classic "difficult sequence" used to evaluate the efficiency of peptide synthesis protocols.[1][9]

StrategyPeptide SequenceActivator/ConditionsCrude Purity (%)Major ImpuritiesReference(s)
Fmoc/tBu SPPS ACP(65-74)HATU83.6Not specified[1]
Fmoc/tBu SPPS ACP(65-74)HCTU81.3Not specified[1]
Fmoc/tBu SPPS ACP(65-74)Flow-based synthesis, HATU~85~5% des-Val[9][10]
Unspecified ACP(65-74)Standard Polystyrene Resin60.7Not specified[11]
Unspecified ACP(65-74)SURE™ Resin90.5Not specified[11]

Note: The data for ACP(65-74) synthesis highlights the challenges associated with this sequence, even with optimized Fmoc protocols. The advantage of Boc chemistry in mitigating aggregation-related impurities, such as deletion sequences (e.g., des-Val), makes it a compelling alternative for such peptides.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and resin used.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.[4]

    • Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.[4]

  • First Amino Acid Attachment:

    • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).[4]

  • Peptide Chain Elongation Cycle (Repeated for each amino acid):

    • Deprotection:

      • Wash the resin with DCM (3x).[4]

      • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[4]

      • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

      • Drain the TFA solution.

    • Washing:

      • Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[4]

    • Neutralization (In situ):

      • This step is performed concurrently with coupling to minimize aggregation.[2]

    • Coupling:

      • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

      • Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution for pre-activation.

      • Add the activated amino acid solution directly to the resin containing the TFA salt of the N-terminal amine. The DIEA will neutralize the amine in situ.

      • Agitate the reaction mixture for 1-2 hours.

      • Monitor the reaction for completion using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing appropriate scavengers (e.g., anisole, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin. This step requires specialized equipment and safety precautions.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.

  • Resin Selection and Swelling:

    • Swell a suitable resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.

  • Peptide Chain Elongation Cycle (Repeated for each amino acid):

    • Fmoc Deprotection:

      • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes and drain.

      • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

      • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling:

      • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HCTU (2.9 equivalents), and a base like DIEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the reaction mixture for 1-2 hours.

      • Monitor the coupling reaction using the ninhydrin (Kaiser) test.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described above.

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.[1]

    • Agitate the mixture at room temperature for 2-4 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and dry under vacuum.[1]

Mandatory Visualization

The following diagrams illustrate the cyclical workflows of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling In situ Neutralization & Coupling (Boc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next AA Repeat->Deprotection Yes FinalCleavage Final Cleavage (HF or TFMSA) Repeat->FinalCleavage No End Peptide FinalCleavage->End

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HCTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next AA Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No FinalCleavage Final Cleavage (TFA) FinalDeprotection->FinalCleavage End Peptide FinalCleavage->End

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis that should be guided by the specific characteristics of the target peptide. While the Fmoc/tBu strategy is the method of choice for a wide range of applications due to its milder conditions and amenability to automation, the Boc/Bzl strategy remains an indispensable tool for overcoming the challenges posed by "difficult sequences." For hydrophobic, aggregation-prone peptides, the Boc strategy's ability to disrupt on-resin secondary structure formation through N-terminal protonation often leads to higher purity and yield. By understanding the advantages and limitations of each approach, researchers can make informed decisions to optimize their synthetic outcomes and successfully produce even the most challenging peptide targets.

References

Comparative analysis of cleavage cocktails for S-protected cysteines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the effective cleavage and deprotection of cysteine-containing peptides is a critical step that significantly influences the final yield and purity of the target molecule. The thiol group of cysteine is highly reactive, necessitating the use of protecting groups during synthesis. The final removal of these protecting groups, along with the cleavage of the peptide from the resin, is accomplished using a "cleavage cocktail," typically a strong acid like trifluoroacetic acid (TFA) combined with a variety of scavengers.

This guide provides a comparative analysis of commonly used cleavage cocktails for the deprotection of S-protected cysteines. It offers a review of their performance, supported by experimental data, and details the associated protocols to aid in the selection of the most appropriate cleavage strategy for a given peptide.

Key Considerations for Cleavage Cocktail Selection

The choice of an optimal cleavage cocktail is dictated by several factors:

  • Cysteine Protecting Group: The nature of the S-protecting group determines the necessary cleavage conditions. Acid-labile groups like trityl (Trt) are removed under standard TFA conditions, while more stable groups like acetamidomethyl (Acm) require specific reagents for cleavage.

  • Amino Acid Composition of the Peptide: The presence of other sensitive amino acid residues, such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr), necessitates the inclusion of specific scavengers in the cocktail to prevent side reactions like oxidation and alkylation.

  • Desired Final State of Cysteine: Whether the final peptide requires free thiols for subsequent modification or disulfide bond formation will influence the choice of cleavage and work-up procedures.

Comparative Analysis of Common Cleavage Cocktails

The following tables summarize the compositions and applications of frequently used cleavage cocktails for S-protected cysteines, along with quantitative data on their performance where available.

Table 1: Common Cysteine Protecting Groups and their Cleavage Conditions

Protecting GroupStructureLabilityCommon Cleavage Conditions
Trityl (Trt) TriphenylmethylHigh acid lability>90% TFA with scavengers (e.g., TIS, EDT)[1]
Acetamidomethyl (Acm) CH₂-NH-CO-CH₃Stable to TFAMercury(II) acetate, Iodine, Silver(I) tetrafluoroborate[2]
4-Methoxytrityl (Mmt) 4-MethoxytriphenylmethylVery high acid lability1-3% TFA in DCM[3]
tert-Butyl (tBu) C(CH₃)₃High acid labilityHigh concentrations of TFA with scavengers
p-Methoxybenzyl (Mob) CH₂-C₆H₄-OCH₃Moderate acid labilityHF or TFMSA/TFA mixtures; DTNP in TFA[4][5]
S-tert-butylthio (StBu) S-C(CH₃)₃Reductively labileThiol-containing reagents (e.g., DTT, β-mercaptoethanol)[3]

Table 2: Composition and Application of Common Cleavage Cocktails

Cleavage CocktailComposition (v/v or w/v)Primary Application
TFA / TIS / H₂O 95% / 2.5% / 2.5%General purpose for acid-labile protecting groups (e.g., Trt, tBu).[2]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[4]
Reagent B ("Odorless") TFA / Phenol / H₂O / TIS (88:5:5:2)Alternative to thiol-containing cocktails for Trt-protected peptides.[4]
TFA / EDT / TIS / H₂O 94% / 2.5% / 1% / 2.5%Effective for protecting cysteine residues from side reactions.[6]
TFA / DTNP VariesDeprotection of Cys(Mob) and Cys(Acm).[7]

Table 3: Quantitative Comparison of Cleavage Cocktail Performance

Protecting GroupCleavage CocktailConditionResultReference
Cys(Trt)94% TFA, 2.5% H₂O, 2.5% TIS2h, RTHigh yield of deprotected peptide[8]
Cys(Trt)94% TFA, 2.5% H₂O, 2.5% EDT2h, RTReduced S-alkylation side products compared to TIS[8]
Cys(Mob)TFA / DTNP (0.2 eq)2h, RT~70% deprotection[7]
Cys(Mob)TFA / DTNP (2 eq) / Thioanisole2h, RTComplete deprotection[7]
Cys(Acm)TFA / DTNP (>15 eq)2h, RT~90% deprotection[7]
Cys(Acm)TFA / TIS (98:2)12h, 37°C35% conversion to free thiol, 35% to disulfide[9]

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the cleavage of S-protected cysteines. Understanding these potential issues is crucial for optimizing cleavage protocols.

  • S-alkylation: Carbocations generated from the cleavage of other protecting groups (e.g., tBu) or from the resin linker can alkylate the free thiol of cysteine.[10] This is a common issue, particularly with Wang resin.

    • Mitigation: The use of efficient scavengers like 1,2-ethanedithiol (EDT) or a combination of thioanisole and dimethylsulfide (DMS) can help to minimize S-alkylation.[10] A two-step cleavage procedure, starting with a lower concentration of TFA, can also be beneficial.[10]

  • Oxidation: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of undesired disulfide bonds (inter- or intramolecular) or over-oxidation to sulfenic, sulfinic, or sulfonic acids.

    • Mitigation: Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) and including reducing agents like dithiothreitol (DTT) or EDT in the cleavage cocktail can prevent oxidation.

  • Incomplete Deprotection: Some protecting groups, particularly those that are more acid-stable, may not be completely removed under standard cleavage conditions.

    • Mitigation: Extending the cleavage time, increasing the temperature (with caution), or using a stronger cleavage cocktail may be necessary. For highly resistant groups like Acm, specific deprotection reagents are required.

Experimental Protocols

The following are detailed protocols for common cleavage procedures. Caution: All procedures involving strong acids and volatile scavengers must be performed in a well-ventilated fume hood.

Protocol 1: Standard Cleavage of Trt-Protected Cysteines

This protocol is suitable for peptides containing acid-labile protecting groups like Trt, tBu, and Pbf.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Wash the resin with DCM (3 x volume) and dry under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether (10-20 times the volume of the filtrate).

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing Cys, Met, Trp, and Tyr.

Materials:

  • Peptide-resin

  • Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v)

  • Cold diethyl ether

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Add freshly prepared Reagent K to the resin (10-15 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[11]

  • Filter the resin and wash with a small volume of TFA.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide.

Visualizing the Cleavage Process and Side Reactions

The following diagrams, generated using Graphviz, illustrate the general workflow of peptide cleavage and the mechanism of a common side reaction.

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Cleavage Add Cleavage Cocktail (e.g., TFA/Scavengers) Wash->Cleavage Incubate Incubate (2-4h, RT) Cleavage->Incubate Filter Filter Incubate->Filter Precipitate Precipitate with cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry

Caption: General experimental workflow for peptide cleavage from solid support.

S_Alkylation_Side_Reaction cluster_cleavage Cleavage Reaction cluster_alkylation S-Alkylation ProtectingGroup tBu-Protecting Group (e.g., from Ser(tBu)) Carbocation tert-Butyl Cation (Reactive Electrophile) ProtectingGroup->Carbocation + H+ TFA TFA SideProduct S-tert-butylated Cysteine R-S-tBu Carbocation->SideProduct Alkylation Cysteine Deprotected Cysteine R-SH (Nucleophile) Cysteine->SideProduct

Caption: Mechanism of S-alkylation of cysteine by a tert-butyl carbocation.

Conclusion

The successful cleavage of S-protected cysteines is a multifaceted process that requires careful consideration of the protecting group, the overall peptide sequence, and the potential for side reactions. While a standard TFA/TIS/H₂O cocktail is sufficient for many applications, peptides containing sensitive residues or requiring specific deprotection strategies necessitate the use of more complex and tailored cleavage cocktails. By understanding the principles outlined in this guide and utilizing the provided protocols and comparative data, researchers can significantly improve the outcome of their peptide synthesis efforts, leading to higher yields and purities of their target molecules.

References

Purity assessment of synthetic peptides using Boc-D-Cys(4-MeOBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide research and drug development, the purity of synthetic peptides is a critical parameter that underpins the reliability of experimental results and the safety and efficacy of therapeutic candidates. The synthesis of peptides, a meticulous process often involving building blocks like Boc-D-Cys(4-MeOBzl)-OH , necessitates rigorous analytical methods to ensure the final product is free from impurities. This guide provides an objective comparison of the primary orthogonal methods used for peptide purity assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Amino Acid Analysis (AAA).

The Role of Boc-D-Cys(4-MeOBzl)-OH in Peptide Synthesis

Boc-D-Cys(4-MeOBzl)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The Boc group serves as a temporary protecting group for the N-terminus, while the 4-methoxybenzyl (4-MeOBzl) group provides robust protection for the sulfhydryl moiety of the D-cysteine residue. This protection prevents undesirable side reactions, such as oxidation and disulfide bond formation, during peptide chain elongation. The 4-MeOBzl group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While crucial for the synthesis process, Boc-D-Cys(4-MeOBzl)-OH is a reagent and not a tool for the purity analysis of the final peptide product. The assessment of the synthesized peptide's purity is conducted post-synthesis and purification using the analytical techniques discussed below.

Comparative Analysis of Key Purity Assessment Techniques

The comprehensive characterization of a synthetic peptide requires a multi-faceted analytical approach. Regulatory bodies encourage the use of orthogonal methods, which rely on different physicochemical principles, to provide a complete picture of a peptide's purity and identity.

Analytical Method Principle of Separation/Detection Information Provided Typical Purity Determination Key Advantages Limitations
RP-HPLC with UV Detection HydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance (typically at 214 nm)[1][2]High resolution, robust, quantitative for impurities.[3]May not separate co-eluting impurities with similar hydrophobicity, provides relative not absolute quantification.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), impurity identificationConfirms identity of the main peak and impurities detected by a separation technique (e.g., LC-MS)[4]High sensitivity and specificity, provides molecular identity.[4]Not inherently quantitative without an internal standard, may not differentiate isomers.[4]
Capillary Electrophoresis (CE) Charge-to-size ratioElectrophoretic mobility, migration timeOrthogonal assessment of purity, can resolve impurities not seen in HPLC.[5]High efficiency, low sample and solvent consumption, orthogonal to HPLC.[5]Lower loading capacity, can be less robust than HPLC.
Amino Acid Analysis (AAA) Quantification of constituent amino acids after hydrolysisAmino acid composition, net peptide contentAbsolute quantification of the peptide amount in a sample.[6]Provides an absolute measure of peptide content, crucial for accurate dosing.[6]Destructive to the sample, does not provide information on sequence or modifications, can be time-consuming.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the relative purity of a synthetic peptide by separating it from process-related impurities based on hydrophobicity.

Sample Preparation:

  • Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL.[1]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 214 nm, where the peptide bond absorbs light.[1][2]

Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all observed peaks in the chromatogram and multiplying by 100.[1]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic peptide and identify potential impurities. This is often performed in conjunction with HPLC (LC-MS).

Sample Preparation:

  • Prepare the sample as described for RP-HPLC, but use a mobile phase compatible with mass spectrometry (e.g., with 0.1% formic acid instead of TFA).

  • Dilute the sample to a final concentration of approximately 10 pmol/µL.[1]

Instrumentation (MALDI-TOF):

  • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[1]

  • Spot the mixture onto the MALDI target plate and allow it to air dry.[1]

Data Acquisition: Acquire the mass spectrum in the positive ion mode, covering the expected mass range for the peptide.

Data Analysis: Compare the observed monoisotopic or average molecular weight to the theoretically calculated mass of the peptide. Analyze the spectrum for other peaks that may correspond to impurities such as truncated or modified sequences.[1]

Protocol 3: Orthogonal Purity Assessment by Capillary Electrophoresis (CE)

Objective: To provide an orthogonal assessment of peptide purity based on the charge-to-size ratio, which can resolve impurities that co-elute in RP-HPLC.

Sample Preparation: Dissolve the peptide in the background electrolyte (BGE) or water to a concentration of 0.5-1 mg/mL.

CE Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).[5]

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 is a common choice for peptide analysis.[5]

  • Voltage: 20-30 kV.[5]

  • Temperature: 25°C.[5]

  • Detection: UV absorbance at 200-214 nm.

Data Analysis: Assess the electropherogram for the presence of a single, sharp peak for the main component. Purity can be estimated by the relative peak area of the main peak to the total peak area.

Protocol 4: Net Peptide Content by Amino Acid Analysis (AAA)

Objective: To determine the absolute amount of peptide in a lyophilized powder, which also contains water and counterions.

Hydrolysis:

  • Accurately weigh a sample of the peptide (typically 0.5-1 mg).

  • Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[6]

Derivatization and Separation:

  • Derivatize the amino acids in the hydrolysate with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV absorbance.

  • Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column and detection method.[6]

Quantification and Calculation:

  • Quantify each amino acid by comparing its peak area to that of a known standard.

  • Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[6]

Visualizing Workflows and Decision Making

The selection of an appropriate analytical strategy is crucial for the comprehensive characterization of synthetic peptides. The following diagrams illustrate a typical workflow for peptide purity assessment and a decision-making process for choosing the right analytical methods.

Peptide_Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_reporting Final Report Synthesis Solid-Phase Peptide Synthesis (e.g., using Boc-D-Cys(4-MeOBzl)-OH) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification RP_HPLC RP-HPLC (Relative Purity) Purification->RP_HPLC Primary Analysis LC_MS LC-MS (Identity & Impurity ID) Purification->LC_MS Identity Confirmation AAA Amino Acid Analysis (Net Peptide Content) Purification->AAA For absolute quantification CE Capillary Electrophoresis (Orthogonal Purity) RP_HPLC->CE If co-elution suspected Report Certificate of Analysis (Purity, Identity, Content) RP_HPLC->Report LC_MS->Report CE->Report AAA->Report Purity_Method_Selection node_action node_action start Need to Assess Peptide Purity? q1 Routine Purity Check? start->q1 q2 Need Molecular Weight Confirmation? q1->q2 No a1 Use RP-HPLC q1->a1 Yes q3 Suspect Co-eluting Impurities? q2->q3 No a2 Use LC-MS q2->a2 Yes q4 Need Absolute Quantification? q3->q4 No a3 Use Capillary Electrophoresis q3->a3 Yes a4 Use Amino Acid Analysis q4->a4 Yes end Comprehensive Purity Profile q4->end No a1->q2 a2->q3 a3->q4 a4->end

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a cornerstone of reliable and reproducible results. In the realm of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) strategy, the choice of protecting group for the sulfhydryl side chain of cysteine is a critical decision that influences not only the synthesis efficiency but also the subsequent analysis by mass spectrometry.

This guide provides a detailed comparison of the mass spectrometry performance of peptides synthesized with Boc-S-4-methoxybenzyl-D-cysteine (Boc-Cys(4-MeOBzl)-OH) against other commonly used S-protecting groups in Boc-SPPS. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the fragmentation patterns and analytical outcomes associated with these crucial building blocks.

Introduction to Cysteine Protection in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS, particularly for complex or hydrophobic peptides.[1] In this approach, the temporary Nα-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while the more stable S-protecting groups on the cysteine side chain are cleaved during the final step of removing the peptide from the resin, often with strong acids like hydrofluoric acid (HF).[1]

The S-4-methoxybenzyl (Mob) group, similar to the S-benzyl (Bzl) group, offers robust protection for the cysteine thiol, preventing unwanted side reactions like oxidation and disulfide bond formation during peptide elongation.[2] The electron-donating methoxy group on the benzyl ring of Mob makes it more acid-labile than the unsubstituted benzyl group, offering a potential advantage in deprotection strategies.[2] This guide will focus on how the choice of the S-protecting group impacts the mass spectrometric analysis, a critical step for quality control and characterization of the final peptide product.

Comparative Mass Spectrometry Data

The selection of an S-protecting group significantly influences the fragmentation pattern of the peptide in tandem mass spectrometry (MS/MS). Understanding these patterns is essential for accurate sequence verification and identification of potential side products. The following tables present a comparative summary of the expected mass spectrometry data for a model peptide synthesized with different S-protecting groups.

Table 1: Key Characteristics of Common S-Protecting Groups in Mass Spectrometry

Protecting GroupAbbreviationKey Characteristics in Mass SpectrometryAdvantages in MS AnalysisDisadvantages in MS Analysis
4-Methoxybenzyl Mob Prone to neutral loss of the 4-methoxybenzyl group (C₈H₉O, 121 Da) during collision-induced dissociation (CID).The characteristic neutral loss can serve as a signature for the presence of the protecting group.Can complicate spectral interpretation due to the additional fragmentation pathway.
Benzyl Bzl Exhibits a characteristic neutral loss of the benzyl group (C₇H₇, 91 Da) during CID.[3]Stable during Boc-SPPS and provides a clear fragmentation signature.[3]The additional fragmentation can sometimes suppress backbone fragmentation, complicating sequencing.
Acetamidomethyl Acm Generally stable under standard electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) conditions.[3]Its stability allows for analysis of the fully protected peptide without in-source fragmentation of the protecting group.Requires a separate, often harsh, deprotection step which may not be desirable for all applications.[3]
Trityl Trt Labile and can be removed under acidic conditions, sometimes even in the MS source.[3]Easily cleaved during the final deprotection step.Can lead to premature deprotection and complicates the analysis of the fully protected peptide.[3]

Table 2: Expected MS/MS Fragmentation Data for a Model Peptide (H-Gly-Cys(PG)-Ala-NH₂) (PG = Protecting Group)

Protecting GroupPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
4-Methoxybenzyl (Mob) 382.16325.14, 261.08, 190.06, 121.07b₂ (Gly-Cys(Mob)), y₂ (Cys(Mob)-Ala-NH₂), y₁ (Ala-NH₂), Neutral loss of Mob
Benzyl (Bzl) 352.15295.13, 261.08, 190.06, 91.05b₂ (Gly-Cys(Bzl)), y₂ (Cys(Bzl)-Ala-NH₂), y₁ (Ala-NH₂), Neutral loss of Bzl
Acetamidomethyl (Acm) 334.14277.12, 263.09, 192.07b₂ (Gly-Cys(Acm)), y₂ (Cys(Acm)-Ala-NH₂), y₁ (Ala-NH₂)
Trityl (Trt) 504.23447.21, 261.08, 190.06, 243.12b₂ (Gly-Cys(Trt)), y₂ (Cys(Trt)-Ala-NH₂), y₁ (Ala-NH₂), Trityl cation

Note: The m/z values are calculated for the singly charged species ([M+H]⁺) and are theoretical. Actual observed values may vary slightly.

Experimental Protocols

Boc-SPPS of a Cysteine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide using the Boc/Bzl strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1 hour.

  • N-α-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[2]

  • Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin with DCM (3x).[2]

  • Amino Acid Coupling: Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After synthesis of the full peptide, treat the resin with anhydrous HF with an appropriate scavenger (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the molecular weight of the purified peptide by mass spectrometry.

Mass Spectrometry Analysis of the Synthetic Peptide

This protocol describes a general procedure for the analysis of a purified synthetic peptide by LC-MS/MS.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or ion trap).

  • MS Analysis Parameters:

    • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. Observe for the presence of multiple charge states.

    • MS/MS Analysis: Select the desired precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) for collision-induced dissociation (CID).

    • Collision Energy: Apply a stepped collision energy (e.g., normalized collision energy of 20-40%) to observe the fragmentation of both the protecting groups (if present) and the peptide backbone.

  • Data Analysis: Analyze the resulting MS/MS spectrum for characteristic neutral losses corresponding to the protecting groups and for the b- and y-ion series to confirm the peptide sequence.

Visualizing Workflows and Fragmentation

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the key fragmentation pathways.

Peptide_Synthesis_Workflow cluster_synthesis Boc-SPPS cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle RPHPLC RP-HPLC Cleavage->RPHPLC MS Mass Spectrometry RPHPLC->MS

Caption: Experimental workflow for Boc-SPPS and subsequent analysis.

Fragmentation_Pathways cluster_peptide Peptide with Cys(4-MeOBzl) cluster_fragments Key Fragment Ions Precursor [Gly-Cys(Mob)-Ala-NH₂ + H]⁺ b2_ion b₂: [Gly-Cys(Mob)]⁺ Precursor->b2_ion Backbone Fragmentation y2_ion y₂: [Cys(Mob)-Ala-NH₂ + H]⁺ Precursor->y2_ion Backbone Fragmentation Neutral_Loss Neutral Loss [Gly-Cys-Ala-NH₂ + H]⁺ + C₈H₈O Precursor->Neutral_Loss Side Chain Fragmentation

Caption: Fragmentation pathways of a Cys(4-MeOBzl) peptide in MS/MS.

Conclusion

The choice of an S-protecting group in Boc-SPPS has a tangible impact on the subsequent mass spectrometric analysis of the synthesized peptide. While the S-4-methoxybenzyl group provides robust protection during synthesis, its characteristic neutral loss during MS/MS analysis is a key feature that must be considered during spectral interpretation. Compared to the S-benzyl group, the mass of this neutral loss is different, providing a clear distinction. In contrast, the S-Acm group offers stability during analysis but requires a separate deprotection step. This guide provides the foundational knowledge, comparative data, and detailed protocols to enable researchers to make informed decisions in their peptide synthesis and analysis workflows, ultimately leading to more reliable and well-characterized peptide products.

References

A Comparative Guide to Coupling Reagents for Boc-S-4-methoxybenzyl-D-cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true for the incorporation of protected amino acids like N-α-Boc-S-(4-methoxybenzyl)-D-cysteine (Boc-D-Cys(Mob)-OH), where the potential for racemization and the need for high coupling efficiency are paramount considerations. This guide provides an objective comparison of commonly used coupling reagents for this application, supported by experimental data to facilitate an informed choice for your synthetic strategy.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the final peptide. The following table summarizes the performance of several common reagents for the coupling of Boc-D-Cys(Mob)-OH and other racemization-prone or sterically hindered amino acids.

Coupling ReagentReagent ClassRelative SpeedExpected EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Preferred for rapid protocols.[1][2]
HBTU Uronium/AminiumFastHighLow (with HOBt)A reliable and widely used reagent, though generally less reactive than HATU.[1][3]
DEPBT PhosphoniumModerateHighVery Low Exhibits remarkable resistance to racemization, even with extended pre-activation times.[4]
DIC/HOBt CarbodiimideModerateModerate to HighLow to ModerateA cost-effective option. The urea byproduct of DIC is soluble in common solvents, facilitating its removal in solid-phase synthesis. May require double coupling for challenging sequences.[1][3]

Experimental Data on Racemization

A study by Li et al. (2004) provided quantitative data on the racemization of Boc-Cys(4MB)-OH using different coupling reagents and conditions. The results clearly indicate that DEPBT is superior in suppressing racemization compared to other common phosphonium and uronium reagents.[4]

Table 2: Racemization of Preactivated Boc-Cys(4MB)-OH Esters [4]

Active EsterSolventDelay Time (min)L:D RatioYield (%)
Boc-Cys(4MB)-OAtCH₂Cl₂587:1394
Boc-Cys(4MB)-OOBtCH₂Cl₂598.5:1.585
Boc-Cys(4MB)-OAtTHF3095:598
Boc-Cys(4MB)-OOBtTHF30100:0>99

Table 3: Effect of Solvent on Racemization and Yield of in situ Activated Boc-Cys(4MB)-OH [4]

ActivationSolventDelay Time (min)L:D RatioYield (%)
DEPBT (2.0 equiv)CH₂Cl₂15100:073
DEPBT (2.0 equiv)THF30100:0>99

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of Boc-D-Cys(Mob)-OH into a peptide sequence. The following are representative protocols for common coupling reagents in solid-phase peptide synthesis (SPPS).

Protocol 1: DIC/HOBt Mediated Coupling

This is a classical and cost-effective method for peptide coupling.

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes. Perform N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM. Neutralize the resulting amine salt with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

  • Activation: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).

  • Coupling: Add the Boc-D-Cys(Mob)-OH/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[5]

Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol utilizes a more reactive uronium salt and is generally more efficient for hindered amino acids.

  • Resin Preparation: Follow the same swelling and deprotection/neutralization steps as in Protocol 1.

  • Pre-activation and Coupling: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described previously.[3]

Protocol 3: HATU/DIPEA Mediated Coupling

This protocol is recommended for particularly challenging couplings where high reactivity is required to overcome steric hindrance and minimize racemization.

  • Resin Preparation: Follow the same swelling and deprotection/neutralization steps as in Protocol 1.

  • Activation and Coupling: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (3 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and immediately add to the resin.

  • Reaction: Agitate the reaction at room temperature for 1-2 hours.

  • Monitoring and Washing: Check for reaction completion using the Kaiser test and wash the resin accordingly.[6]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflow for a single amino acid coupling cycle in SPPS and the logical relationship for selecting a coupling reagent.

SPPS_Workflow Resin Resin Swell Swell Resin in DCM Resin->Swell Deprotect N-terminal Boc Deprotection (TFA) Swell->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize Neutralize (DIPEA) Couple Couple with Activated Boc-D-Cys(Mob)-OH Neutralize->Couple Wash1->Neutralize Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Recouple Recouple Kaiser->Recouple Positive Recouple->Couple

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Reagent_Selection Start Starting Point: Coupling Boc-D-Cys(Mob)-OH Question1 High Risk of Racemization? Start->Question1 Question2 Sterically Hindered Coupling? Question1->Question2 No DEPBT Use DEPBT Question1->DEPBT Yes HATU Use HATU Question2->HATU Yes HBTU Use HBTU Question2->HBTU Moderate DIC_HOBt Use DIC/HOBt HBTU->DIC_HOBt Cost-Effective Alternative

Caption: Logical diagram for selecting a suitable coupling reagent.

References

Safety Operating Guide

Proper Disposal of Boc-S-4-methoxybenzyl-D-cysteine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Boc-S-4-methoxybenzyl-D-cysteine, a key reagent in peptide synthesis. While a Safety Data Sheet (SDS) for the L-cysteine variant of this compound suggests it is not classified as a hazardous substance, it is imperative to follow established laboratory waste protocols to minimize environmental impact and ensure personnel safety.

Key Chemical and Safety Data

PropertyValueSource
Chemical Name N-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-D-cysteineChem-Impex
CAS Number 58290-35-0Chem-Impex
Appearance White to off-white powderChem-Impex
Hazard Classification Not classified as hazardousCarl ROTH (for L-cysteine variant)[1]
Primary Disposal Route Solid chemical waste stream for non-hazardous materialsGeneral Laboratory Guidelines[1][2]
Prohibited Disposal Routes Drains, regular laboratory trashGeneral Laboratory Guidelines[1][3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Collection and Containment:

  • All waste this compound, including residual amounts from original containers and any contaminated disposable labware (e.g., weighing boats, contaminated gloves), should be collected in a designated and clearly labeled waste container.

  • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a securely sealed bag).

  • The container must be kept closed when not in use.

3. Labeling of Waste Container:

  • The waste container must be clearly labeled with the full chemical name: "Waste this compound".

  • Include the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area for non-hazardous chemical waste.

  • This area should be away from general laboratory traffic and clearly marked.

5. Consultation and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup.

  • Follow any specific institutional procedures for waste manifest or pickup requests.

  • Do not dispose of the solid chemical waste in the regular trash or pour it down the sink.[1][3][4]

6. Disposal of Empty Containers:

  • An empty container that previously held this compound should be managed as chemical waste unless it has been triple-rinsed with a suitable solvent.

  • If triple-rinsed, the rinsate must be collected and disposed of as liquid chemical waste. Once decontaminated, the container can be disposed of as regular lab glass or plastic, with the label defaced.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Unused or waste This compound ppe Step 1: Don appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect all solid waste in a designated, compatible container ppe->collect label Step 3: Securely seal and clearly label the waste container collect->label store Step 4: Store in designated non-hazardous chemical waste accumulation area label->store contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-S-4-methoxybenzyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-S-4-methoxybenzyl-D-cysteine. Following these procedures is essential for ensuring personal safety and maintaining experimental integrity.

Chemical Profile:

PropertyValue
Chemical Name Nα-Boc-S-(4-methoxybenzyl)-D-cysteine
CAS Number 58290-35-0[1]
Molecular Formula C16H23NO5S[1]
Molecular Weight 341.4 g/mol [1]
Appearance White powder[1]
Storage Temperature 0-8°C[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification/Standard
Eye Protection Safety GogglesMust be worn with side protection.
Hand Protection Chemical-resistant glovesTested according to EN 374. Dispose of contaminated gloves after use.[2][3]
Body Protection Full laboratory suitProvides complete coverage.
Respiratory Protection Dust respiratorUse a particulate filter device (EN 143, P1) if dust formation is likely.[2] A self-contained breathing apparatus may be necessary for large spills.[4]
Foot Protection Closed-toe shoes/bootsStandard laboratory footwear.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[3]
  • Do not breathe in the dust.[4] Minimize dust generation during handling.[3]
  • Keep the compound away from heat, sparks, and open flames as it is combustible.[2][4]
  • Avoid contact with strong oxidizing agents, as this can cause a violent reaction.[2]
  • Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[4]

3. Storage:

  • Store the compound in a tightly sealed container to prevent contamination and degradation.[4]
  • Maintain the storage temperature between 0-8°C.[1]
  • Store in a dry place.[2]

4. Spill Response:

  • Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container.
  • Large Spills: Evacuate the area. Use a shovel to place the material into a suitable container for waste disposal.[4] A self-contained breathing apparatus should be used to avoid inhalation.[4]
  • Ventilate the affected area.[2]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.

  • Waste Characterization: The waste generator is responsible for determining if the chemical waste is classified as hazardous according to applicable regulations.[3]

  • Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Contact a licensed professional waste disposal service for guidance.[3]

  • Container Disposal: Dispose of empty containers as unused product. Do not dispose of with household garbage.[3]

Experimental Workflow

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe 1. handling Handling ppe->handling 2. weigh Weigh Compound in Fume Hood handling->weigh 2a. experiment Perform Experiment weigh->experiment 2b. cleanup Cleanup experiment->cleanup 3. decontaminate Decontaminate Work Area cleanup->decontaminate 3a. disposal Waste Disposal decontaminate->disposal 3b. remove_ppe Doff PPE disposal->remove_ppe 4. wash Wash Hands remove_ppe->wash 5.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.